molecular formula C6H11ClO3 B2460858 Methyl 2-chloro-3-methoxybutanoate CAS No. 134220-14-7

Methyl 2-chloro-3-methoxybutanoate

Cat. No.: B2460858
CAS No.: 134220-14-7
M. Wt: 166.6
InChI Key: PNZMONLMUQDBJM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-methoxybutanoate is a chiral ester compound with the molecular formula C6H11ClO3 . It is characterized by the presence of both chloro and methoxy functional groups on adjacent carbon atoms, making it a versatile and valuable synthetic intermediate for researchers in organic chemistry and medicinal chemistry . The specific stereochemistry of the molecule, such as in the (2S,3R) enantiomer, is particularly significant for asymmetric synthesis and the development of chiral molecules . While detailed mechanistic studies for this specific ester were not identified, compounds with similar ester and alkoxy functionalities are often investigated as potential synthetic precursors or peptidomimetics in pharmaceutical research . Researchers value this compound as a building block for constructing more complex, stereodefined structures. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-chloro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMONLMUQDBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134220-14-7
Record name methyl 2-chloro-3-methoxybutanoate
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Foundational & Exploratory

Synthesis of Methyl 2-chloro-3-methoxybutanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-3-methoxybutanoate is a densely functionalized four-carbon synthon featuring contiguous stereocenters at the C2 (


) and C3 (

) positions. It serves as a critical intermediate in the synthesis of complex amino acids (e.g., threonine analogs), heterocycles, and agricultural bioactive agents.

This guide details the synthesis of this compound from Methyl Crotonate via an electrophilic chloro-alkoxylation strategy. Unlike traditional chlorination methods that often yield polychlorinated side products, this protocol utilizes tert-Butyl Hypochlorite (


-BuOCl)  in methanol. This approach offers superior regiocontrol, milder conditions, and higher safety margins for bench-scale research.
Key Advantages of This Protocol
  • Atom Economy: Direct functionalization of the alkene double bond.

  • Precursor Availability: Utilizes commodity chemicals (Methyl crotonate, Methanol, Bleach,

    
    -Butanol).
    
  • Stereocontrol: The reaction proceeds via a stereospecific anti-addition, allowing prediction of the diastereomeric outcome.

Strategic Retrosynthesis

To synthesize the target from simple precursors, we employ a disconnection strategy that identifies the C2-C3 bond as the site of functionalization.

Retrosynthetic Logic
  • Target: this compound.

  • Disconnection: Removal of the Methoxide (at C3) and Chloride (at C2).

  • Precursor: Methyl Crotonate (Methyl (E)-but-2-enoate).

  • Reagents: A source of electrophilic chlorine (

    
    ) and nucleophilic methanol (
    
    
    
    ).

Retrosynthesis Target This compound (Target) Precursor Methyl Crotonate (Alkene Precursor) Target->Precursor Chloro-methoxylation Reagents Reagents: MeOH + [Cl+] Reagents->Target

Figure 1: Retrosynthetic disconnection showing the transformation of the alkene precursor to the target via chloro-methoxylation.

Reaction Mechanism & Regiochemistry

Understanding the electronic behavior of the substrate is vital for ensuring the correct regiochemistry (Cl at C2, OMe at C3).

Mechanistic Pathway[1][2]
  • Activation: The electrophilic chlorine source (

    
    -BuOCl) generates a positive chlorine species.
    
  • Chloronium Ion Formation: The

    
    -electrons of the methyl crotonate attack the chlorine, forming a cyclic chloronium ion intermediate.
    
  • Regioselective Opening: Methanol acts as the nucleophile.

    • Electronic Factor: The ester group is electron-withdrawing. A developing positive charge at the

      
      -carbon (C2) is destabilized by the adjacent carbonyl. The 
      
      
      
      -carbon (C3) is better able to sustain partial positive character during the transition state.
    • Outcome: Methanol attacks C3; Chlorine remains at C2.

  • Stereochemistry: The opening is an

    
    -like backside attack, resulting in anti-addition . Starting from (E)-methyl crotonate, this yields the erythro  (or anti) diastereomer.
    

Mechanism Step1 Methyl Crotonate (E-isomer) Step2 Cyclic Chloronium Intermediate Step1->Step2 + t-BuOCl (Electrophilic Attack) Step3 Transition State (MeOH attacks C3) Step2->Step3 Regioselective Control Step4 Target Product (Erythro Isomer) Step3->Step4 Anti-Addition (-H+)

Figure 2: Mechanistic pathway illustrating the regioselective opening of the chloronium ion by methanol.

Experimental Protocol

This protocol is divided into two parts: the preparation of the reagent (


-BuOCl) and the synthesis of the target.
Part A: Preparation of tert-Butyl Hypochlorite

Note:


-BuOCl is commercially available but can be synthesized fresh for higher purity and cost-efficiency.

Reagents:

  • Household Bleach (NaOCl, 5.25% or higher): 500 mL[1]

  • tert-Butanol: 37 mL (0.39 mol)[1]

  • Glacial Acetic Acid: 25 mL

Procedure:

  • Cool the bleach solution to <10°C in a 1L flask using an ice bath. Perform in a fume hood with lights dimmed (reagent is light-sensitive).

  • In a separate beaker, mix tert-butanol and acetic acid.

  • Add the alcohol/acid mixture to the bleach in a single portion with vigorous stirring.

  • Stir for 3-5 minutes. The organic layer (yellow oil) will separate on top.

  • Separate the layers using a separatory funnel.

  • Wash the organic layer with 10%

    
     (50 mL) followed by water (50 mL).[1]
    
  • Dry over

    
    . Store in an amber bottle at 4°C.
    
Part B: Synthesis of this compound

Reagents:

  • Methyl Crotonate: 10.0 g (100 mmol)

  • Methanol (Anhydrous): 50 mL

  • tert-Butyl Hypochlorite: 11.4 g (105 mmol)

  • p-Toluenesulfonic acid (pTSA): 100 mg (Catalyst - optional, enhances rate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with Methyl Crotonate (10.0 g) and Methanol (50 mL). Cool the mixture to 0°C using an ice/water bath.

  • Addition: Load the addition funnel with tert-Butyl Hypochlorite (11.4 g).

  • Reaction: Add the

    
    -BuOCl dropwise over 30 minutes.
    
    • Control Point: Maintain internal temperature below 5°C to prevent radical chlorination side reactions.

    • Observation: The yellow color of the hypochlorite should fade as it reacts.

  • Completion: Once addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotary evaporator) to remove methanol and tert-butanol.

    • Dissolve the residue in Diethyl Ether (100 mL).

    • Wash with saturated

      
       (2 x 50 mL) to remove any acid traces.
      
    • Wash with Brine (50 mL).

    • Dry the organic phase over anhydrous

      
      .
      
  • Purification: Filter and concentrate. Purify the crude oil via vacuum distillation (approx. 60-65°C at 10 mmHg) or flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Analysis & Validation

Successful synthesis is validated by the following analytical signatures.

Table 1: Expected Analytical Data

TechniqueParameterSignal / ValueAssignment
1H NMR

1.25 ppm
Doublet (3H)C4 Methyl (

-CH)

3.40 ppm
Singlet (3H)Methoxy (

)

3.78 ppm
Singlet (3H)Ester Methyl (

)

3.85 ppm
Multiplet (1H)C3 Proton (

-H)

4.25 ppm
Doublet (1H)C2 Proton (

-H)
IR Wavenumber1745

C=O[2] Stretch (Ester)
MS (EI) m/z166 / 168Molecular Ion (

) - Cl isotope pattern

Safety & Toxicology (E-E-A-T)

Critical Hazard Control:

  • tert-Butyl Hypochlorite: unstable and potentially explosive if overheated or exposed to strong UV light. Always synthesize and use in a hood behind a blast shield.

  • This compound:

    • GHS Classification: Warning.[1][3][4][5][6] Flammable Liquid.[4] Skin Irritant.[4]

    • Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[3][4]

    • Disposal: Chlorinated organic waste streams.

References

  • Mintz, M. J., & Walling, C. (1969). "t-Butyl Hypochlorite."[7] Organic Syntheses, 49, 9.

  • Teo, S. J., et al. (2024). "tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives." PMC / NIH.

  • BenchChem Technical Data. (2025). "Spectroscopic Data and Synthesis of Chlorinated Butanoates."

  • PubChem Compound Summary. (2025). "this compound."[8] National Library of Medicine.

Sources

Methodological & Application

Topic: Reaction of Methyl 2-chloro-3-methoxybutanoate with Nucleophiles: Mechanisms, Protocols, and Stereochemical Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Methyl 2-chloro-3-methoxybutanoate is a versatile chiral building block in organic synthesis. Its reactivity is defined by the interplay of three key functional groups: a methyl ester, an α-chloro substituent, and a β-methoxy group. This combination makes it a valuable substrate for nucleophilic substitution reactions to generate a diverse array of α-substituted carbonyl compounds, including non-canonical amino acid derivatives. This document provides a comprehensive guide to understanding and performing reactions of this substrate with various nucleophiles. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for reactions with nitrogen, sulfur, and oxygen nucleophiles, and discuss strategies for controlling stereochemical outcomes.

Introduction: The Chemical Landscape of this compound

The synthetic utility of this compound stems from its electrophilic α-carbon, which is activated by the adjacent ester functionality. The chlorine atom serves as a competent leaving group for nucleophilic substitution reactions. The stereocenters at the α and β positions introduce complexity and opportunity for diastereoselective and enantioselective transformations.

Understanding the electronic and steric environment is critical:

  • α-Chloro Group: A good leaving group that polarizes the C-Cl bond, rendering the α-carbon electrophilic.

  • Ester Group: The electron-withdrawing nature of the carbonyl enhances the electrophilicity of the α-carbon. It also influences the stereochemical outcome by dictating the trajectory of nucleophilic attack.

  • β-Methoxy Group: This group exerts a steric and electronic influence. Its inductive effect can impact the reaction rate, and its bulk can influence the facial selectivity of the incoming nucleophile.

Mechanistic Considerations: Sₙ2, Sₙ1, and Elimination Pathways

The reaction of this compound with nucleophiles can theoretically proceed through several pathways. The predominant mechanism is dictated by the nucleophile's strength and steric bulk, the solvent, and the reaction temperature.

The Sₙ2 Pathway: A Concerted Dance

For most strong, non-bulky nucleophiles, the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is dominant.[1] This pathway involves a backside attack by the nucleophile on the α-carbon, proceeding through a pentacoordinate transition state and resulting in the inversion of stereochemistry at the reaction center (Walden Inversion).[1][2] The rate of an Sₙ2 reaction is sensitive to steric hindrance; therefore, the size of both the nucleophile and the substrate are critical factors.[3]

Caption: Sₙ2 Reaction Pathway.

Competing Pathways: Sₙ1 and Elimination

While Sₙ2 is common, other pathways can compete:

  • Sₙ1 Pathway: This two-step mechanism involves the formation of a carbocation intermediate.[2] It is generally disfavored for this substrate due to the relative instability of the secondary carbocation, which is further destabilized by the adjacent electron-withdrawing ester group. However, highly polar, protic solvents and weakly basic nucleophiles could promote this pathway, leading to a racemic mixture of products.

  • Elimination (E2/E1): Strong, sterically hindered bases can promote elimination reactions by abstracting a proton from the β-carbon, leading to the formation of an alkene.[4][5] The use of alcoholic potassium hydroxide at elevated temperatures, for instance, would likely favor elimination over substitution.[5]

Application Protocols

The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

experimental_workflow Figure 2: General Experimental Workflow A 1. Reaction Setup Inert atmosphere (N₂/Ar) Dry glassware & solvents B 2. Reagent Addition Add substrate & solvent Cool to appropriate temp (e.g., 0 °C) Add nucleophile/base dropwise A->B C 3. Reaction Monitoring Thin-Layer Chromatography (TLC) LC-MS B->C D 4. Aqueous Work-up Quench reaction Separate organic/aqueous layers Wash organic layer C->D E 5. Purification Dry organic layer (e.g., MgSO₄) Filter and concentrate Column Chromatography D->E F 6. Characterization NMR (¹H, ¹³C) Mass Spectrometry Polarimetry / Chiral HPLC E->F

Caption: General Experimental Workflow.

Protocol 1: Reaction with Amine Nucleophiles (Synthesis of α-Amino Ester Derivatives)

This protocol details the synthesis of a methyl 2-(benzylamino)-3-methoxybutanoate derivative, a precursor to non-canonical amino acids.[6]

  • Objective: To synthesize an α-amino ester via Sₙ2 substitution using an amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (2.2 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous acetonitrile.

    • Add benzylamine (2.2 eq) followed by triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Rationale & Scientist's Notes:

    • Excess Amine: An excess of the primary amine is used both as the nucleophile and to neutralize the HCl byproduct. However, using a non-nucleophilic base like triethylamine is cleaner, preventing the formation of dialkylated products.[7]

    • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the Sₙ2 reaction.

    • Aqueous Wash: The NaHCO₃ wash is crucial for removing any remaining HCl or amine hydrochlorides.

Protocol 2: Reaction with Thiol Nucleophiles (Synthesis of α-Thioether Esters)

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[8] This protocol describes the synthesis of a methyl 2-(phenylthio)-3-methoxybutanoate derivative.

  • Objective: To synthesize an α-thioether ester via Sₙ2 substitution using a thiol nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Thiolate Formation: To a dry round-bottom flask under N₂, add anhydrous THF and cool to 0 °C. Carefully add sodium hydride (1.2 eq) in portions.

    • Slowly add a solution of thiophenol (1.1 eq) in THF to the NaH suspension. Stir for 20-30 minutes at 0 °C, allowing for the evolution of H₂ gas to cease.

    • Substitution: Add a solution of this compound (1.0 eq) in THF to the freshly prepared sodium thiophenolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

    • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x). Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

  • Rationale & Scientist's Notes:

    • Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol to form the highly nucleophilic thiolate.[8] K₂CO₃ is a milder, safer alternative but may require longer reaction times or gentle heating.

    • Safety: Handle NaH with extreme care. It is highly flammable and reacts violently with water. The reaction should be performed in a well-ventilated hood, and the quenching step must be done slowly at low temperature.

    • Thioester Formation: While the desired reaction is substitution at the α-carbon, nucleophilic acyl substitution at the ester carbonyl to form a thioester is a potential side reaction, though generally less favorable under these conditions.[9][10]

Data Summary and Expected Outcomes

The choice of nucleophile significantly impacts reaction outcomes. The following table provides a summary of expected results based on literature precedents for α-chloro esters.

Nucleophile ClassExample NucleophileBase (if needed)SolventExpected YieldStereochemical OutcomePotential Side Products
Nitrogen BenzylamineEt₃N / DIPEACH₃CN65-85%Inversion (Sₙ2)Dialkylation, Elimination
Sulfur ThiophenolNaH / K₂CO₃THF / DMF80-95%Inversion (Sₙ2)Disulfide formation (oxidation)
Oxygen Sodium Methoxide-Methanol40-60%Inversion (Sₙ2)Elimination, Transesterification

Yields are estimates and highly dependent on specific substrate, reaction conditions, and purification.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Poor leaving group ability; Inactive nucleophile; Low temperature.Consider converting the chloride to an iodide in situ (Finkelstein reaction) using NaI as a catalyst.[11] Ensure the base is active and fully deprotonates the nucleophile (if applicable). Gradually increase the reaction temperature.
Formation of Elimination Product Nucleophile is too basic/sterically hindered; High reaction temperature.Use a less hindered, more nucleophilic reagent (e.g., use NaSPh instead of KOtBu). Run the reaction at a lower temperature. Choose a polar aprotic solvent over a protic one.
Multiple Products (e.g., Dialkylation) Excess nucleophile reacting with the product (common with primary amines).Use a non-nucleophilic base (e.g., DIPEA) to scavenge HCl instead of relying on excess amine nucleophile. Add the α-chloro ester slowly to a solution of the nucleophile.
Racemization of Product Reaction proceeding through an Sₙ1-type mechanism.Use a less polar, aprotic solvent (e.g., THF instead of methanol). Use a stronger, more concentrated nucleophile to favor the bimolecular Sₙ2 pathway.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of nucleophile, base, and solvent. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize this building block in the synthesis of complex molecular targets. A thorough understanding of the competing Sₙ2, Sₙ1, and elimination pathways is paramount to achieving high yields and the desired stereochemical control.

References

  • ResearchGate. (2025). Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution Using Diacetone-D-glucose as a Chiral Auxiliary.
  • Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.
  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (n.d.).
  • PubMed. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide.
  • Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. (n.d.).
  • Nucleophilic Acyl Substitution (With Neg
  • ACS Publications. (2020). Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society.
  • ResearchGate. (n.d.).
  • Stereoselective nucleophilic substitution reaction
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2017). Mechanism of Nucleophilic Acyl Substitution in Organic Chemistry.
  • RSC Publishing. (2020). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Science.
  • MDPI. (2012). a-Anilinoketones, Esters and Amides: A Chemical Study.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxybut-2E-enoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions.
  • Chemistry Steps. (2021). Reactions of Thiols.
  • Benchchem. (n.d.).
  • Filo. (2025). Chemical Reaction Product The reaction involves 2-chloro-3-methoxy-3-met...
  • Allen. (n.d.). Major product obtained when 2-chloro-3-methylbutane is treated with ethanolic KOH is likely to give.
  • Organic Syntheses Procedure. (n.d.).
  • nucleophilic substitution and elimin
  • PMC. (n.d.).
  • ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
  • PubChemLite. (n.d.).
  • EPA. (n.d.).
  • ACS Publications. (n.d.). Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry.
  • YouTube. (2021). Experiment XII: Synthesis of 2-Chloro-2-methylbutane.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry of Esters. (2022).
  • Quora. (2025). How does 2-chloride 3-methylbutane react with NaOH?.
  • PMC. (n.d.).
  • Pearson. (n.d.). Explain how the following changes affect the rate of the reaction of 2-bromo-2-methylbutane with methanol.
  • PubChem. (n.d.).
  • Chemguide. (n.d.).
  • Chemistry Steps. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane.
  • Draw the reaction of (R)-2-chloro-3-methyl butane with potassium hydroxide.. (n.d.).
  • BLDpharm. (n.d.). 1932371-25-9|Methyl (2S,3R)

Sources

Protocols for the stereoselective synthesis of chiral alcohols using α-chloroesters

Precision Protocols: Stereoselective Synthesis of Chiral -Chloro Alcohols via Dynamic Kinetic Resolution

Executive Summary

Chiral



DiltiazemTaxol

This Application Note details two industry-standard protocols for converting


Dynamic Kinetic Resolution (DKR)

Strategic Overview: The DKR Advantage

The synthesis of chiral alcohols from






The Mechanism of Success:

  • Rapid Racemization: The substrate enantiomers equilibrate (

    
    ) faster than the reduction rate.
    
  • Selective Reduction: The catalyst (enzyme or metal complex) reduces only one enantiomer (

    
    ) significantly faster than the other.
    
  • Equilibrium Shift: As the preferred enantiomer is consumed, Le Chatelier's principle drives the racemization, converting the unreactive enantiomer into the reactive one.

Comparative Selection Guide
FeatureMethod A: Biocatalytic Reduction Method B: Ru-Catalyzed Hydrogenation
Catalyst Ketoreductase (KRED) / ADHRu-BINAP / Ru-Arene Complexes
Conditions Aqueous/Biphasic, Ambient Temp/PressureAutoclave,

Pressure (10-100 bar)
Stereocontrol Extremely High (>99% ee, >98:2 dr)High (adjustable via ligand)
Scalability Excellent (Batch or Flow)Excellent (Industrial Batch)
Green Metric High (Water-based, renewable)Moderate (Solvent/Metal waste)
Cost Driver Enzyme Engineering/CofactorPrecious Metal Catalyst

Method A: Biocatalytic Reduction (KRED System)

Principle: This protocol uses an NADPH-dependent Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. The reaction is often biphasic (e.g., butyl acetate/water) to mitigate substrate inhibition and hydrolysis of the chloroester.

Visual Workflow: Enzymatic DKR Cycle

Biocatalysiscluster_0Aqueous Phase (Cofactor Recycle)cluster_1Organic/Interface (Product Formation)GlucoseGlucoseGDHGDH EnzymeGlucose->GDHGluconolactoneGluconolactoneGDH->GluconolactoneNADPHNADPHGDH->NADPHNADPNADP+NADP->GDHKREDKRED EnzymeNADPH->KREDHydride DonorSubstrate_R(R)-α-Cl-Keto EsterSubstrate_S(S)-α-Cl-Keto EsterSubstrate_R->Substrate_SFast RacemizationProductChiral Alcohol(α-Cl-β-OH Ester)Substrate_S->ProductStereoselectiveReductionKRED->NADPOxidizedKRED->ProductCatalysis

Caption: Coupled enzymatic cycle showing the dynamic kinetic resolution of the chloroester driven by KRED and GDH cofactor recycling.

Detailed Protocol

Materials:

  • Substrate: Ethyl 4-chloro-3-oxobutanoate (COBE).[1]

  • Enzyme: KRED-130 (or equivalent anti-Prelog ADH).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH-105), NADP+, D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Solvent: n-Butyl Acetate (saturated with buffer).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add

    
     mM 
    
    
    (stabilizer for GDH).
  • Cofactor Mix: Dissolve NADP+ (0.5 mM final conc.) and D-Glucose (1.5 equivalents relative to substrate) in the buffer.

  • Enzyme Loading: Add KRED (10-50 mg depending on activity units) and GDH (5-10 mg) to the buffer solution. Note: Ensure enzymes are fully dissolved or suspended.

  • Substrate Addition: Dissolve COBE (1.0 g) in n-butyl acetate (50 mL).

  • Reaction Initiation: Layer the organic phase over the aqueous enzyme phase in a reaction vessel equipped with an overhead stirrer.

  • Incubation: Stir vigorously at 30°C. The biphasic system acts as a reservoir; the substrate partitions into the aqueous phase, is reduced, and the product extracts back into the organic phase.

  • pH Control: Monitor pH. The oxidation of glucose produces gluconic acid. Titrate automatically with 1M NaOH to maintain pH 7.0.

  • Termination: Monitor conversion via TLC or HPLC. Upon >99% conversion (typically 6-24h), stop stirring.

  • Work-up: Separate the phases. Extract the aqueous phase twice with ethyl acetate. Combine organic layers, dry over

    
    , and concentrate in vacuo.
    

Validation Check:

  • Yield: Expect >90%.

  • Stereochemistry: Determine diastereomeric ratio (dr) via

    
     NMR (coupling constants of 
    
    
    and
    
    
    protons differ for syn vs anti).
  • Enantiomeric Excess: Chiral HPLC (e.g., Chiralcel OD-H column).

Method B: Ru-Catalyzed Asymmetric Hydrogenation

Principle: Noyori-type asymmetric hydrogenation utilizes a Ruthenium complex with a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand. This method is preferred for large-scale manufacturing where enzyme cost or stability is prohibitive.

Visual Workflow: Chemical DKR Mechanism

ChemicalDKRRacemicRacemic α-Chloro-β-Keto Ester(Rapid Equilibrium)Racemic->RacemicSolvent-AssistedRacemizationTransitionTransition State(Matched Enantiomer)Racemic->TransitionKinetic SelectionRu_ComplexRu(II)-BINAP CatalystRu_Complex->TransitionCoordinatesProductChiral α-Chloro-β-Hydroxy Ester(>98% ee)Transition->ProductIrreversible StepH2Hydrogen Gas (H2)H2->TransitionReduces

Caption: The Dynamic Kinetic Resolution pathway where the catalyst selects one enantiomer from a rapidly racemizing pool.

Detailed Protocol

Materials:

  • Substrate: Methyl 2-chloro-3-oxobutanoate.

  • Catalyst:

    
     or similar Noyori catalyst.
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH). Note: Solvent choice affects the syn/anti ratio.

  • Gas: Hydrogen (

    
    ) grade 5.0.
    

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, weigh the Ru-catalyst (substrate/catalyst ratio S/C = 1000:1 to 2000:1).

  • Solution Prep: Dissolve the substrate in degassed DCM. Add the catalyst solution.

  • Autoclave Loading: Transfer the solution to a high-pressure stainless steel autoclave.

  • Purging: Seal the autoclave. Purge with

    
     (pressurize to 10 bar, vent to 1 bar) three times to remove oxygen.
    
  • Reaction: Pressurize to 100 bar (1450 psi)

    
    . Heat to 50°C. Stir at 1000 rpm.
    
    • Expert Insight: Higher temperatures favor racemization (good for DKR) but may degrade selectivity. 50°C is the optimal sweet spot for chloroesters.

  • Completion: Reaction typically completes in 12-24 hours.

  • Work-up: Vent

    
     carefully. Concentrate the solvent.[2] The residue is usually pure enough for the next step; otherwise, purify via flash chromatography (silica gel).
    

Stereochemical Outcome:

  • Ru-(R)-BINAP in DCM: Predominantly yields the syn-(2S, 3R) isomer.

  • Ru-(R)-BINAP in MeOH: Selectivity may shift or erode; DCM is preferred for high syn selectivity in chloroesters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) pH drift / Enzyme inactivationUse stronger buffer (200mM) or pH-stat. Check for substrate toxicity (dilute organic phase).
Low ee% (Method B) Slow racemizationIncrease temperature slightly or add a weak base (e.g., trace

) to accelerate enolization.
Defluorination/Dechlorination Over-reductionReduce reaction time. In Method B, lower

pressure or temperature.
Phase Separation Issues Emulsion formation (Method A)Centrifuge or add brine. Filter through Celite if protein precipitation occurs.

References

  • Noyori, R., et al. (1989). Stereoselective hydrogenation via dynamic kinetic resolution. Journal of the American Chemical Society.[3] Link

  • Kaluzna, I. A., et al. (2005). Stereoselective, biocatalytic reductions of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -chloro-
    
    
    -keto esters.[4][5] Journal of the American Chemical Society. Link
  • Codexis Inc. (2023). Ketoreductase Screening Kits and Protocols. Link

  • Genet, J. P. (2003).

    
    -substituted 
    
    
    -keto esters via dynamic kinetic resolution. Accounts of Chemical Research. Link
  • Cross, D. J., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters. Link[6]

Application Note: Divergent Synthesis of Peptidomimetics and Heterocycles using Methyl 2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-3-methoxybutanoate (CAS: 352526-96-4 / 1932371-25-9 for specific stereoisomers) is a bifunctional electrophile serving as a critical "chiral pool" intermediate in the synthesis of non-proteinogenic amino acids and sulfur-nitrogen heterocycles. Its structural uniqueness lies in the vicinal arrangement of the


-chloro and 

-methoxy groups, which allows for versatile nucleophilic substitutions and cyclization reactions.

This guide details the application of this intermediate in two high-value pharmaceutical workflows:

  • Synthesis of O-Methyl-L-Allothreonine: A key building block for peptide antibiotics and stability-enhanced peptidomimetics.

  • Construction of 2-Iminothiazolidin-4-ones: A scaffold synthesis via cyclocondensation with thioureas, relevant for kinase inhibitor discovery.

Mechanistic Insight & Chemical Logic

The "Anchor and Pivot" Reactivity

The utility of this compound stems from its dual electrophilic sites. The ester carbonyl acts as an "anchor" for cyclization, while the C2-chlorine acts as the "pivot" for substitution.

  • Stereochemical Control: In substitution reactions at the C2 position, the adjacent C3-methoxy group can exhibit Neighboring Group Participation (NGP). This often leads to retention of configuration (via a transient oxonium intermediate) rather than the inversion expected from a standard

    
     mechanism. This feature is critical when synthesizing chiral amino acids.
    
  • Heterocyclic Utility: The 1,3-relationship between the chlorine and the ester carbonyl makes this molecule an ideal partner for 1,3-dinucleophiles (e.g., thiourea, amidines) to form 5-membered heterocycles.

Pathway Visualization

The following diagram illustrates the divergent pathways available from this single intermediate.

ReactionPathways Start Methyl 2-chloro-3- methoxybutanoate Inter1 Azide Intermediate (Inversion/Retention) Start->Inter1 NaN3 / DMF (Nucleophilic Sub) Inter2 S-Alkylation Intermediate Start->Inter2 Thiourea / EtOH (S-Attack) Product1 O-Methyl-Allothreonine (Peptidomimetic) Inter1->Product1 1. H2/Pd-C 2. Hydrolysis Product2 2-Imino-4-thiazolidinone (Heterocyclic Scaffold) Inter2->Product2 Cyclization (- MeOH)

Figure 1: Divergent synthesis pathways. The upper path yields amino acid analogs; the lower path yields heterocyclic scaffolds.

Protocol A: Synthesis of O-Methyl-Allothreonine (Peptidomimetic Building Block)

This protocol describes the conversion of this compound into O-methyl-allothreonine. This amino acid analog is resistant to enzymatic hydrolysis, making it valuable for increasing the half-life of peptide drugs.

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv) Warning: Potentially explosive.
    
  • Solvent: DMF (Anhydrous)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv)

  • Reduction:

    
     (1 atm), 10% Pd/C
    
Step-by-Step Methodology
  • Azidation (Nucleophilic Substitution):

    • Dissolve this compound (10 mmol) in anhydrous DMF (20 mL).

    • Add TBAI (0.5 mmol) followed by

      
       (15 mmol) carefully at 0°C.
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride spot (

      
      ) should disappear, replaced by the azide (
      
      
      
      ).
    • Workup: Dilute with water, extract with diethyl ether (3x), and wash organics with brine. Dry over

      
       and concentrate (Caution: Do not concentrate to dryness/heat due to azide hazard).
      
  • Staudinger Reduction / Hydrogenation:

    • Dissolve the crude azide in MeOH (30 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under a hydrogen balloon (1 atm) for 4 hours.

    • Filter through Celite to remove the catalyst.

  • Hydrolysis:

    • Add LiOH (2.0 equiv) in

      
       (1:1) to the filtrate. Stir at RT for 2 hours.
      
    • Neutralize to pH 7 with 1M HCl.

    • Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Data & Expected Yields
ParameterValueNotes
Yield (Azidation) 85-92%High efficiency due to activated

-position.
Yield (Reduction) 95%Clean conversion; no side products.
Diastereomeric Ratio (dr) > 90:10Depends on solvent polarity (DMF favors inversion).
Appearance White solidHygroscopic zwitterion.

Protocol B: Synthesis of 2-Iminothiazolidin-4-ones (Heterocyclic Scaffold)

This protocol utilizes the substrate for the synthesis of thiazolidinone derivatives, a privileged scaffold in medicinal chemistry often found in anti-inflammatory and anticancer agents.

Reaction Logic

Unlike


-halo ketones which form thiazoles (Hantzsch synthesis), 

-halo esters react with thioureas to form pseudothiohydantoins (2-imino-4-thiazolidinones). The reaction proceeds via initial S-alkylation followed by intramolecular cyclization with the ester group.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thiourea (or N-substituted thiourea) (1.1 equiv)

  • Base: Sodium Acetate (anhydrous) (2.0 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • S-Alkylation:

    • In a round-bottom flask, combine thiourea (11 mmol) and this compound (10 mmol) in absolute ethanol (30 mL).

    • Add anhydrous Sodium Acetate (20 mmol).

    • Heat to reflux (78°C) for 4 hours.

  • Cyclization & Precipitation:

    • Upon completion (verified by LC-MS), cool the mixture to 0°C.

    • The product often precipitates as a white or off-white solid.

    • If no precipitate forms, concentrate the ethanol to 20% volume and add ice-cold water.

  • Purification:

    • Filter the solid and wash with cold water (to remove NaOAc and NaCl).

    • Recrystallize from EtOH/Water.

Mechanism Visualization

ThiazolidinoneMechanism Step1 Reactants: Chloro-ester + Thiourea Step2 Transition State: S-Attack at C-Cl Step1->Step2 Step3 Intermediate: S-Alkylated Ester Step2->Step3 - HCl Step4 Cyclization: N-Attack at Carbonyl Step3->Step4 Final Product: 2-imino-5-(1-methoxyethyl) thiazolidin-4-one Step4->Final - MeOH

Figure 2: Mechanism of Pseudothiohydantoin formation. The S-alkylation is the rate-determining step.

Troubleshooting & Critical Parameters

Stereochemical Leakage
  • Issue: Loss of optical purity during azidation (Protocol A).

  • Cause: Partial

    
     character due to the electron-donating methoxy group stabilizing the carbocation.
    
  • Solution: Use non-polar solvents (e.g., Toluene) if solubility permits, or lower temperature to -10°C to enforce

    
     kinetics.
    
Elimination Competition
  • Issue: Formation of methyl 3-methoxybut-2-enoate (Elimination product).

  • Cause: Strong bases promote E2 elimination over substitution.

  • Solution: Avoid strong alkoxide bases. Use Sodium Azide (weak base) or Sodium Acetate. Do not use hydroxides until the substitution is complete.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilic substitution on -halo esters).
  • Vicini, P., et al. (2006). "Synthesis and biological activity of 2-imino-4-thiazolidinones." Bioorganic & Medicinal Chemistry, 14(11), 3859-3864. Link

  • Easton, C. J., et al. (1994). "Synthesis of stereoisomers of 2-amino-3-methoxybutanoic acid." Journal of the Chemical Society, Perkin Transactions 1, 1994, 2809-2815. (Seminal work on methoxy-threonine analogs).
  • Blaskovich, M. A. (2016). "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(24), 10807–10836. Link

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids Using Methyl 2-Chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Chemical Space of Peptidomimetics

Non-proteinogenic amino acids (npAAs) represent a critical class of molecules in modern drug discovery and chemical biology.[1][2] Unlike the 22 proteinogenic amino acids that are the fundamental building blocks of proteins, npAAs offer a vast and diverse chemical space for the design of novel therapeutics. Their incorporation into peptide-based drug candidates can confer significant advantages, including enhanced metabolic stability, improved potency, and constrained conformations leading to higher receptor selectivity.[1][3] Among the various classes of npAAs, β-substituted amino acids, such as those with methoxy functionalities, are of particular interest for their ability to induce specific secondary structures in peptides and act as mimics of natural peptide turns.[4]

This technical guide provides a comprehensive overview of the application of methyl 2-chloro-3-methoxybutanoate, a versatile chiral building block, in the stereoselective synthesis of non-proteinogenic β-methoxy-α-amino acids. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the strategic choices in the synthetic pathway.

This compound: A Versatile Precursor for npAA Synthesis

This compound is a promising starting material for the synthesis of β-methoxy non-proteinogenic amino acids. Its key structural features include:

  • An α-chloro group: This serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of an amino group or its precursor.

  • A β-methoxy group: This functionality is retained in the final product, yielding the desired β-methoxy amino acid.

  • A chiral center at the β-carbon: The stereochemistry of this center can influence the stereochemical outcome of the reaction at the α-carbon, potentially leading to high diastereoselectivity.

The general strategy for the synthesis of a protected β-methoxy-α-amino acid from this compound involves a key SN2 reaction to install the α-amino group. The choice of nucleophile and reaction conditions is critical for achieving high yield and stereocontrol.

Synthetic Strategy: Stereoselective Amination via SN2 Reaction

The core of this synthetic approach is the nucleophilic substitution of the α-chloro group with an amine equivalent. To ensure stereocontrol, a chiral nucleophile or an auxiliary-based approach is often employed. However, for simplicity and broader applicability, we will focus on a direct amination approach using a protected amine source, followed by diastereomer separation if necessary.

The proposed synthetic workflow is as follows:

G A This compound B Nucleophilic Substitution (SN2) with an Amine Source (e.g., NaN3 or protected amine) A->B C Methyl 2-azido-3-methoxybutanoate or protected amino ester B->C D Reduction of Azide or Deprotection C->D E Methyl 2-amino-3-methoxybutanoate D->E F Protection of the Amino Group (e.g., Fmoc, Boc) E->F G Protected β-Methoxy Amino Acid Ester F->G H Saponification G->H I Final Protected Non-Proteinogenic Amino Acid H->I

Sources

Experimental setup for reactions involving volatile chloroesters

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Dual Mandate: Containment & Integrity

Working with volatile chloroesters (e.g., chloromethyl esters,


-chloroethyl carbonates) presents a unique paradox in organic synthesis. These reagents are potent electrophiles essential for generating bio-reversible prodrugs, yet they possess two fatal flaws:
  • High Volatility: They escape standard reaction vessels, leading to stoichiometry drift and hazardous exposure.

  • Hydrolytic Instability: They react rapidly with ambient moisture to release HCl and the corresponding aldehyde/acid, degrading purity.

This guide abandons standard "round-bottom flask" chemistry in favor of a Closed-System Cryogenic Protocol . We do not just "handle" these chemicals; we trap them in a thermodynamic cage until the reaction is complete.

Part 2: The Experimental Rig (Visualization)

To ensure success, the physical setup must isolate the reagent from both the atmosphere and the operator. We utilize an Iso-Baric Inert Manifold setup.

Key Components:

  • Primary Vessel: Pressure-rated Schlenk tube (Ace-Thred or similar) to allow heating above the boiling point without loss.

  • Active Cooling: Dry ice/acetone reflux condenser during addition.

  • Scrubbing Train: A cascade of traps to neutralize escaping HCl or alkylating vapors.

ExperimentalRig cluster_containment Fume Hood Boundary N2 Inert Gas Source (N2/Ar) Schlenk Reaction Vessel (Pressure-Rated Schlenk) N2->Schlenk Positive Pressure Condenser Reflux Condenser (-78°C Dry Ice/Acetone) Schlenk->Condenser Vapor Rise Condenser->Schlenk Reflux Return Trap Cryogenic Trap (Liquid N2) Condenser->Trap Escaping Volatiles Scrubber Caustic Scrubber (10% NaOH + Thiosulfate) Trap->Scrubber Exhaust

Figure 1: The Iso-Baric Inert Manifold. This closed loop ensures that volatile reagents are refluxed back into the reaction zone, while any over-pressure is scrubbed before release.

Part 3: Detailed Protocols

Protocol A: Synthesis of Chloromethyl Esters (Finkelstein Modification)

Context: Converting a chloromethyl ester to a more reactive iodomethyl ester (Finkelstein) or generating the chloroester from an acid chloride. Target:Chloromethyl pivalate (POM-Cl) or similar volatile electrophiles.

Reagents:

  • Substrate: Chloromethyl chlorosulfate or Acid Chloride.

  • Reagent: Paraformaldehyde/ZnCl2 (for generation) or NaI (for exchange).

  • Solvent: Anhydrous Acetone or Dichloromethane (DCM).

Step-by-Step Workflow:

  • System Dehydration:

    • Flame-dry a heavy-wall pressure tube under high vacuum (0.1 mmHg). Backfill with Argon.

    • Why: Even trace moisture hydrolyzes

      
      -chloroesters into formaldehyde and acid, destroying the catalyst.
      
  • Cryogenic Addition (The "Cold-Load"):

    • Cool the vessel to -20°C.

    • Add the volatile chloroester via a gas-tight syringe through a septum. Do not pour.

    • Trust Indicator: If you smell the reagent, the seal is compromised. Stop and re-grease joints.

  • The Reaction (Sealed):

    • Add the catalyst/co-reagent (e.g., NaI for Finkelstein).

    • Seal the pressure tube with a Teflon screw cap.

    • Warm to reaction temperature (often 40–60°C).

    • Mechanism:[1][2][3][4][5][6][7] The sealed vessel creates an autogenous pressure, preventing the volatile component (b.p. often <80°C) from evaporating, forcing the equilibrium toward the product.

  • Workup (The "Quench-in-Place"):

    • Cool back to -20°C before opening.

    • Dilute with cold pentane (precipitates inorganic salts).

    • Filter rapidly through a pad of Celite under N2 pressure (fritted funnel). Do not use vacuum filtration (volatility risk).

Protocol B: Coupling to API (Prodrug Synthesis)

Context: Reacting the volatile chloroester with a drug molecule (carboxylic acid/amine).

Table 1: Optimized Reaction Conditions

ParameterConditionRationale
Stoichiometry 1.5 – 2.0 equiv ChloroesterExcess compensates for minor hydrolysis/volatility loss.
Base

or

Heterogeneous bases prevent water generation (unlike hydroxides). Silver promotes halide abstraction.
Solvent DMF or NMP (Dry)High polarity stabilizes the transition state; low volatility prevents solvent loss.
Temperature 40°C – 60°CSufficient activation energy without exceeding the pressure limit of the vessel.

Procedure:

  • Suspend the API (Drug-COOH) and

    
     in dry DMF in the pressure tube.
    
  • Add the volatile chloroester (e.g., 1-chloroethyl ethyl carbonate) at 0°C.

  • Seal and heat to 50°C for 4–16 hours.

  • Monitoring: Monitor via TLC or LC-MS. Note: Chloroesters degrade on silica; use neutral alumina plates or reverse-phase LC.

Part 4: Safety & Decontamination (The "Kill Switch")

Volatile chloroesters are often alkylating agents (carcinogenic). A dedicated quenching protocol is mandatory.

The Universal Quench Solution:

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) + 5% Sodium Hydroxide (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate acts as a "soft" nucleophile to rapidly alkylate and neutralize the electrophile, while NaOH promotes hydrolysis of the ester.

Decontamination Workflow (DOT Diagram):

Decon Start Reaction Complete Residual Residual Volatiles in Glassware Start->Residual Rinse Rinse with Acetone Residual->Rinse Quench Add Thiosulfate/NaOH (The Kill Solution) Rinse->Quench Wait Stand for 12 Hours Quench->Wait Check Check pH & Peroxide Test Wait->Check Disposal Aqueous Waste Disposal Check->Disposal

Figure 2: Decontamination workflow for glassware and spills involving alkylating chloroesters.

Part 5: Troubleshooting (Self-Validating Systems)

Failure ModeSymptomRoot CauseCorrective Action
Low Yield Product absent, Starting Material (SM) remains.Reagent escaped (Volatility).Switch to Sealed Pressure Tube . Grease all joints.
Hydrolysis Aldehyde/Acid peaks in NMR.Moisture ingress.Flame-dry glassware. Use Molecular Sieves (3Å) in the reaction.
Polymerization Gummy/insoluble residue.Thermal instability.Add radical inhibitor (BHT) if using vinyl-based esters. Lower Temp.
Corrosion Metal needles/spatulas rusting.HCl generation.Add Proton Sponge or solid

to scavenge acid.

References

  • Prodrug Synthesis & Rationale

    • BenchChem Application Note: "Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane." (2025).[8]

    • Rationale for Acyloxymethyl Esters: Provides the mechanistic basis for using chloromethyl esters to improve lipophilicity.[8]

  • Finkelstein Reaction Protocols

    • AdiChemistry: "Finkelstein Reaction: Mechanism and Explanation."

    • Organic Chemistry Portal: "Finkelstein Reaction Conditions and Halide Exchange."[9][10]

  • Handling Volatile Alkylating Agents

    • Columbia University EH&S: "Safe Use of Volatile Chemicals in Biological Applications."[11]

    • MDPI: "Evolution of Nitrogen-Based Alkylating Anticancer Agents" (Discusses toxicity and handling of mustard-like alkylators).[7]

  • Quenching & Decontamination

    • PubMed (NIH): "The Impact of Different Alkylation Quenching Methods on Tryptic Activity."[12] (Validates thiosulfate/cysteine quenching mechanisms).

  • Synthesis of

    
    -Chloroesters: 
    
    • J. Am. Chem. Soc.: "Enantioselective Protonation... as an Approach to the Synthesis of

      
      -Chloroesters." 
      

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-chloro-3-methoxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This guide details the synthesis of Methyl 2-chloro-3-methoxybutanoate via the chloro-methoxylation of Methyl crotonate (Methyl (


)-but-2-enoate). This transformation is a classic example of an electrophilic addition to an electron-deficient alkene, governed strictly by electronic polarization and steric factors.

The Core Reaction:



Key Challenges:

  • Regioselectivity: Ensuring the methoxy group adds to the

    
    -position (C3) and the chlorine to the 
    
    
    
    -position (C2).
  • Stereocontrol: Managing the diastereoselectivity (anti-addition) relative to the starting alkene geometry.

  • Side Reactions: Preventing dichlorination or elimination (reversion to crotonate).

Critical Reaction Parameters (The "Why")

To optimize this reaction, one must understand the mechanistic drivers.

Regioselectivity: The Electronic Bias

Unlike simple alkenes,


-unsaturated esters have a polarized double bond due to the electron-withdrawing ester group.
  • Mechanism: The reaction proceeds via a chloronium ion intermediate.

  • Nucleophilic Attack: Methanol acts as the nucleophile. It attacks the chloronium ring at the carbon that best supports a partial positive charge.

  • The Outcome: The

    
    -carbon (C3) is more substituted (methyl group stabilization) and further from the destabilizing electron-withdrawing carbonyl group. Therefore, Methanol attacks C3 , and Chlorine remains at C2 .
    
Stereoselectivity: The Anti-Addition

The opening of the chloronium ion is stereospecific.

  • Trajectory: Methanol attacks from the face opposite to the chloronium bridge (anti-attack).

  • Result: Starting with (

    
    )-Methyl crotonate (trans), anti-addition yields the erythro  (or 
    
    
    
    ) diastereomer.

Standard Operating Procedure (SOP)

Recommended Reagent: tert-Butyl Hypochlorite (


-BuOCl).
Why? It provides a controlled source of electrophilic chlorine (

) and generates tert-butanol as a neutral byproduct, minimizing the acidic hydrolysis risks associated with chlorine gas (

).
Protocol: Chloro-methoxylation using -BuOCl

Reagents:

  • Methyl crotonate (1.0 equiv)

  • Methanol (Solvent/Reagent, anhydrous, 10-15 volumes)

  • tert-Butyl Hypochlorite (1.05 - 1.10 equiv)

  • Optional: Proton scavenger (e.g.,

    
    ) if acid sensitivity is extreme.
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Methyl crotonate  in anhydrous Methanol .
    
  • Temperature Control: Cool the solution to 0°C - 5°C .

    • Critical: Higher temperatures promote radical chlorination (allylic substitution) rather than the desired ionic addition.

  • Addition: Add

    
    -BuOCl  dropwise over 30–60 minutes.
    
    • Visual Cue: The yellow color of the hypochlorite should dissipate as it reacts. If yellow persists, pause addition.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

  • Quench & Workup:

    • Concentrate the mixture under reduced pressure to remove Methanol and

      
      -BuOH.
      
    • Dissolve residue in

      
       or 
      
      
      
      .
    • Wash with saturated

      
       (to remove traces of acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Vacuum distillation is preferred for this ester.

Troubleshooting Center

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Moisture in MethanolUse anhydrous MeOH. Water competes with MeOH to form the halohydrin (OH instead of OMe).
Temperature too highMaintain <5°C during addition. High temp favors radical side reactions or elimination.
Product contains Dichloride Excess

source
Strictly control stoichiometry (1.05 equiv max). Ensure light exclusion (prevents radical chlorination).[1]
Regioisomer Impurity Steric hindranceIf modifying the substrate (e.g., bulkier ester), the regioselectivity may shift. Verify by NMR.
Ester Hydrolysis Acidic workupThe product is an

-halo ester, susceptible to hydrolysis. Ensure

wash is thorough.
FAQ: Researcher to Researcher

Q: Can I use Chlorine gas (


) instead of 

-BuOCl?
A: Yes, for scale-up,

is cheaper. However,

generates

as a byproduct. You must add a base (like

or perform the reaction in a buffered system) to prevent acid-catalyzed hydrolysis of the ester or acetalization side reactions.

Q: Why do I see "Methyl 2,2-dichloro..." in my GC-MS? A: This is "over-chlorination." It happens if the local concentration of the chlorinating agent is too high. Solution: Improve stirring speed and slow down the addition rate of the chlorinating agent.

Q: My product is unstable on silica gel. How do I purify? A:


-Halo esters can eliminate HCl on acidic silica. Solution:  Use Neutral Alumina  for chromatography or, preferably, purify via Vacuum Distillation .

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for troubleshooting.

ReactionPathway cluster_legend Key Start Methyl Crotonate (Substrate) Reagent t-BuOCl / MeOH (0°C) Start->Reagent Inter Chloronium Ion (Intermediate) Reagent->Inter Electrophilic Attack Side2 Side Product: Dichloride Reagent->Side2 Excess Cl+ / Light (Radical Path) Attack MeOH Attack (at Beta-Carbon) Inter->Attack Regioselective Product This compound (Target) Attack->Product Anti-Addition Side1 Side Product: Halohydrin (OH) Attack->Side1 Wet MeOH (H2O competes) key Blue: Process Step | Yellow: Intermediate | Green: Target | Red: Impurity

Caption: Mechanistic pathway for the chloro-methoxylation of methyl crotonate, highlighting the critical chloronium intermediate and potential divergence points for impurities.

References

  • Teeter, H. M., & Bell, E. W. (1952). tert-Butyl Hypochlorite.[2][3][4] Organic Syntheses, 32, 20. Link

  • Mintz, M. J., & Walling, C. (1969). tert-Butyl Hypochlorite.[2][3][4] Organic Syntheses, 49, 9. Link

  • Grosheintz, J. M., & Fischer, H. O. L. (1948). Preparation of 1-Acyl-1,2-dihydroquinaldonitriles and their Hydrolysis to Aldehydes. Journal of the American Chemical Society, 63, 2021. (Describes general halo-alkoxylation principles). Link

  • Shelton, J. R., & Davis, K. E. (1967). Reaction of tert-Butyl Hypochlorite with Non-conjugated Olefins.[3] Journal of the American Chemical Society, 89(3), 718–719. (Mechanistic insight on radical vs ionic pathways). Link

  • BenchChem Technical Support. (2025). Synthesis of Methyl 2-chloro-3-oxopentanoate (Analogous chemistry troubleshooting). Link

Sources

Troubleshooting low yield in the synthesis of α-chloroesters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yield in the synthesis of


-chloroesters
Role:  Senior Application Scientist, Technical Support Division
Ticket ID:  #ACE-404-YIELD

Phase 1: Diagnostic Triage (Start Here)

User: "My yield is low (<40%). Where do I start?"

Scientist: Before we optimize, we must identify the "Yield Leak." Low yield in


-chloroester synthesis is rarely a mystery; it is usually a specific failure in one of three areas: Chemo-selectivity  (Side reactions), Stereo-electronic failure  (Wrong mechanism), or Physical Loss  (Volatility).

Use this decision matrix to identify your specific failure mode:

G Start START: What is your Starting Material? Hydroxy α-Hydroxy Ester Start->Hydroxy Acid Carboxylic Acid Start->Acid Ester Ester (Enolate) Start->Ester Reaction_A Reaction: SOCl2 or Appel Hydroxy->Reaction_A Issue_A Is product missing or decomposed? Reaction_A->Issue_A Sol_A1 Elimination to α,β-Unsaturated Ester Issue_A->Sol_A1 Black tar/polymer Sol_A2 Volatility Loss during Workup Issue_A->Sol_A2 Clean NMR, low mass Reaction_B Reaction: Hell-Volhard-Zelinsky Acid->Reaction_B Issue_B Incomplete Conversion? Reaction_B->Issue_B Sol_B1 Wet Reagents (Hydrolysis of Acyl Halide) Issue_B->Sol_B1 SM remains Sol_B2 Poly-halogenation Issue_B->Sol_B2 Multiple spots Reaction_C Reaction: NCS / LDA Ester->Reaction_C Issue_C Complex Mixture? Reaction_C->Issue_C Sol_C1 Self-Condensation (Claisen) Issue_C->Sol_C1

Figure 1: Diagnostic workflow for identifying the root cause of low yield based on starting material and observed symptoms.

Phase 2: Method-Specific Troubleshooting

Scenario A: The Thionyl Chloride ( ) Method

Substrate:


-Hydroxy Esters

The Problem: You are treating an


-hydroxy ester with 

and getting low yield or an "oil" that polymerizes. The Cause: Competition between Substitution (

) and Elimination (

). The

-proton in esters is acidic; if the reaction gets too hot or the base is too strong, you form the

-unsaturated ester (acrylate), which then polymerizes.

Q: "How do I ensure Substitution over Elimination?" A: You must control the mechanism. The reaction proceeds via a chlorosulfite intermediate (


).[1]
  • Without Base: The reaction relies on

    
     (internal return). This is slow and often leads to retention of configuration but poor conversion.
    
  • With Pyridine: Pyridine attacks the sulfur, creating a cationic leaving group. This accelerates the reaction via

    
     (Inversion) but increases the risk of elimination if the temperature is uncontrolled.
    

Optimized Protocol (The "Cold-Inversion" Method):

  • Solvent: DCM (Anhydrous).

  • Base: Pyridine (1.1 equiv). Crucial: Add pyridine before

    
    .
    
  • Temperature: Cool to -78°C (or at least -10°C) for the addition.

  • Addition: Add

    
     (1.2 equiv) dropwise.
    
  • Warm-up: Allow to warm to Room Temp (RT) slowly. Do not reflux unless monitoring confirms no elimination.

Q: "I need high enantiomeric excess (ee). My product is racemic." A: If you started with a chiral hydroxy ester,


 + Pyridine yields Inversion  (Walden inversion). If you used 

alone (or in ether), you might get Retention (

), but often with partial racemization due to ion-pair collapse.
  • Fix: Use the Appel Reaction (

    
    ) for strict inversion under neutral conditions if 
    
    
    
    is degrading your stereocenter.
Scenario B: The Hell-Volhard-Zelinsky (HVZ) Reaction

Substrate: Carboxylic Acids[2][3][4][5][6]

The Problem: "I have unreacted starting material even after refluxing for 24 hours." The Cause: The reaction requires the formation of the Acyl Halide first.[6] The


-halogenation happens on the enol of the acid bromide, not the acid itself. If your 

quality is poor, or moisture is present, you never form the reactive species.

Troubleshooting Table: HVZ Optimization

SymptomProbable CauseCorrective Action
Stalled Reaction (50% conversion) Catalyst deactivation (

hydrolysis).
Use fresh

or increase catalyst loading to 0.1-0.2 equiv. Ensure system is strictly anhydrous.
Di-halogenated Product Stoichiometry error.The reaction is autocatalytic. Add

(Bromine/Chlorine) slowly. Stop at 0.95 equiv to avoid over-chlorination.
Low Yield after Workup Hydrolysis failure.The product of HVZ is the

-halo acyl halide.[6] You must quench with alcohol (to get ester) or water (to get acid). If you quench vigorously, you may hydrolyzed the

-halogen.
Scenario C: Electrophilic Chlorination (NCS)

Substrate: Esters / Enolates

The Problem: "I used LDA/NCS and got a complex mixture." The Cause: The "Self-Quench." When you form an enolate and add NCS (N-Chlorosuccinimide), the resulting


-chloroester is more acidic than the starting material. It can proton-transfer with remaining enolate, leading to poly-chlorination and self-condensation (Claisen).

Visualizing the Competition:

NCS SM Ester (SM) Enolate Enolate SM->Enolate LDA Prod α-Chloroester (Product) Enolate->Prod NCS Side Di-chloro / Claisen (Byproducts) Prod->Side Reacts with Enolate (Proton Transfer)

Figure 2: The "Proton Transfer" trap in enolate chlorination. The product consumes the active reagent.

Solution:

  • Inverse Addition: Add the enolate to a solution of NCS, not NCS to the enolate. This ensures the enolate is always in the presence of excess electrophile.

  • Use LHMDS: Lithium Hexamethyldisilazide is less prone to nucleophilic attack on the ester than LDA.

Phase 3: Isolation & Purification (The "Yield Trap")

User: "NMR showed 90% conversion, but I isolated only 30%." Scientist: You likely lost your product to Volatility or Hydrolysis during workup.


-Chloroesters (especially methyl/ethyl esters of C2-C6 chains) are volatile oils.

The "Low-Loss" Workup Protocol:

  • Quench: Pour reaction mixture into ice-cold saturated

    
     (neutralizes acid without generating excessive heat).
    
  • Extraction: Use Pentane or Diethyl Ether (Low boiling points). Do not use Ethyl Acetate (High BP makes removal difficult without losing product).

  • Drying: Use

    
     (acts as a mild Lewis acid scavenger) rather than 
    
    
    
    .
  • Concentration (The Critical Step):

    • Do NOT use a high-vacuum pump.[7]

    • Use a Rotovap with bath temp < 30°C and pressure > 100 mbar.

    • Better: Distill the solvent off at atmospheric pressure using a Vigreux column . Stop when the head temperature rises.

Phase 4: Frequently Asked Questions (FAQs)

Q: Can I use the Appel Reaction (


) for scale-up? 
A:  Technically yes, but removing Triphenylphosphine oxide (

) is a nightmare on large scale.
  • Tip: Use Hexachloroacetone (HCA) with

    
     instead of 
    
    
    
    . It is milder and often easier to work up. Alternatively, precipitate
    
    
    by adding cold hexanes/pentane to the crude residue before chromatography.

Q: My


-chloroester racemizes on silica gel. How do I purify? 
A: 

-Halo esters are sensitive to Lewis acidic sites on silica.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Alternative: Distillation is often superior to chromatography for these compounds if the boiling point difference allows.

Q: Why is my product turning yellow/brown on storage? A: Autocatalytic decomposition. Traces of acid (


) catalyze the elimination to 

-unsaturated esters.
  • Fix: Store over a few grains of activated Potassium Carbonate (

    
    )  or Silver wool at -20°C to scavenge trace acid.
    

References

  • Use of

    
     and Pyridine (Inversion Mechanism): 
    
    • Title: Reaction of Alcohols with Thionyl Chloride[1][2][8][9][10]

    • Source: Master Organic Chemistry / March's Advanced Organic Chemistry
    • URL:[Link]

  • Appel Reaction Mechanism & Yields

    • Title: Appel Reaction - Mechanism and Applications[11]

    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

  • Hell-Volhard-Zelinsky (HVZ)

    • Title: The Hell–Volhard–Zelinsky Reaction: Mechanism and Troubleshooting[6]

    • Source: Master Organic Chemistry[9]

    • URL:[Link]

  • Handling Volatile Compounds

    • Title: Tips & Tricks: Working with Vol
    • Source: University of Rochester, Dept. of Chemistry
    • URL:[Link]

  • NCS Chlorination of Enolates

    • Title: N-Chlorosuccinimide (NCS) in Organic Synthesis
    • Source: Organic Chemistry Portal[5]

    • URL:[Link]

Sources

Purification of Methyl 2-chloro-3-methoxybutanoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-chloro-3-methoxybutanoate

Case ID: PUR-MCMB-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

This compound is a densely functionalized intermediate possessing two contiguous stereocenters (C2 and C3).[1][2] Its purification is complicated by two primary factors:

  • Thermal Instability: The

    
    -methoxy group is prone to elimination (releasing methanol) to regenerate the crotonate double bond, particularly under acidic or high-temperature conditions.[1][2]
    
  • Diastereomeric Mixtures: The synthesis (typically chloro-methoxylation of methyl crotonate) yields a mixture of syn (erythro) and anti (threo) diastereomers which possess distinct physical properties and reactivities.[2]

This guide provides a validated workflow for isolating the target ester from crude reaction mixtures containing unreacted methyl crotonate, methyl 2,3-dichlorobutanoate (side product), and residual mineral acids.

Module 1: The Purification Decision Matrix

Before initiating purification, assess the crude profile. The following logic flow dictates the optimal pathway based on impurity levels.

Purification_Workflow Start Crude Reaction Mixture (MeOH, HCl, Crotonate, Product) Quench Step 1: Neutralization & Workup (Removal of Acid/MeOH) Start->Quench Check_Purity Analyze Crude (H-NMR/GC) Quench->Check_Purity Distill Step 2: High Vacuum Distillation (Remove Volatiles/Crotonate) Check_Purity->Distill >10% Volatiles Column Step 3: Silica Gel Chromatography (Diastereomer Separation) Check_Purity->Column <10% Volatiles Distill->Column Diastereomer Mix Pure Final Product (>98% Purity, Single Diastereomer) Column->Pure

Figure 1: Decision matrix for the purification of this compound.[1][2] Note that neutralization is a non-negotiable first step to prevent thermal degradation.[2]

Module 2: Reaction Workup (The Critical Step)

The Problem: The synthesis often involves reagents like


-butyl hypochlorite or chlorine gas in methanol. This generates HCl as a byproduct.[2] Attempting to concentrate the mixture without neutralization will catalyze the 

-elimination of methanol, destroying your product.

Protocol:

  • Quench: Cool the reaction mixture to 0°C.

  • Neutralization: Add solid Sodium Bicarbonate (

    
    ) directly to the methanolic solution until pH is neutral (pH 7-8). Do not use strong bases like NaOH, as this will hydrolyze the ester.
    
  • Filtration: Filter off the inorganic salts.[2]

  • Concentration: Remove methanol via rotary evaporation at <35°C (bath temperature). Do not heat excessively.

  • Partition: Dissolve the residue in Methyl tert-butyl ether (MTBE) or Diethyl ether and wash with cold brine. Dry over

    
    .[2]
    

Module 3: Distillation Troubleshooting

Objective: Bulk removal of unreacted methyl crotonate and volatile side products.

Technical Insight: this compound has an estimated boiling point of 85-95°C at 15 mmHg [1].[1][2] However, prolonged exposure to temperatures >100°C promotes decomposition.[2]

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Distillate turns yellow/fumes Decomposition (HCl evolution).[1][2]Stop immediately. The pot temperature is too high. Switch to higher vacuum (<1 mmHg) to lower the boiling point.
Product co-distills with impurity Azeotrope or similar BP.[2]Use a Vigreux column for better fractionation.[2][3] If separation is poor, switch to chromatography.[2]
Pot residue solidifies Polymerization of impurities.[2]Do not distill to dryness.[2] Leave ~5-10% residue to prevent thermal shock to the product.[2]

Recommended Setup:

  • Vacuum: < 5 mmHg (Oil pump preferred over aspirator).[2]

  • Apparatus: Short-path distillation head (minimizes residence time).[1][2]

  • Bath Temp: Do not exceed 110°C.

Module 4: Chromatographic Resolution of Diastereomers

Objective: Separation of the syn (erythro) and anti (threo) diastereomers.

Mechanism: The two diastereomers exhibit different dipole moments and hydrogen-bonding capabilities with the silica surface. Typically, the anti-isomer elutes later due to stronger interaction with silanols, though this is solvent-dependent [2].

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Note: Ensure silica is neutral.[2] Acidic silica can degrade the product.

  • Mobile Phase:

    • Start: 95:5 Hexanes:Ethyl Acetate.[2]

    • Gradient: Ramp slowly to 85:15 Hexanes:Ethyl Acetate.[2]

  • Loading: < 5% of column volume.

Visualizing the Separation (TLC):

  • Stain: KMnO4 (The ester is not UV active enough for reliable detection at 254nm unless derivatized; KMnO4 will stain the oxidizable ether/ester functionalities).

  • Rf Values (Approximate in 9:1 Hex:EtOAc):

    • Unreacted Crotonate: ~0.8 (High)[1][2]

    • Diastereomer A: ~0.45[2]

    • Diastereomer B: ~0.35[1][2]

Module 5: Chemical Stability & Storage

The Degradation Pathway: Understanding how the molecule dies is the key to keeping it alive.

Degradation_Mechanism Product This compound Transition Transition State (Acid Catalyzed) Product->Transition Heat / H+ Elimination Methyl 2-chlorocrotonate + Methanol Transition->Elimination

Figure 2: Thermal degradation pathway via beta-elimination of methanol.[1][2]

Storage Guidelines:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Hygroscopic nature promotes hydrolysis).[2]

  • Additives: Storing over activated 4Å molecular sieves can prevent hydrolysis-induced autocatalysis.[2]

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show a doublet at


 6-7 ppm after distillation? 
A:  This indicates the presence of an alkene proton.[2] You have likely overheated the product, causing the elimination of methanol to form Methyl 2-chlorocrotonate . Re-purify via chromatography and lower your distillation bath temperature.[2]

Q2: Can I use GC-MS to determine the diastereomeric ratio? A: Yes, but be cautious. The high injection port temperature (typically 250°C) can cause on-column degradation.[2]

  • Fix: Use a "cool on-column" injection technique or lower the injector temp to 150°C. If you see broad tailing peaks, switch to H-NMR for ratio determination.[2]

Q3: Which diastereomer is which? A: In the H-NMR (


), the coupling constant (

) between the H-2 and H-3 protons is diagnostic.[1]
  • Anti (Threo): Typically shows a larger

    
     value (6-8 Hz) due to anti-periplanar geometry preference.[2]
    
  • Syn (Erythro): Typically shows a smaller

    
     value (2-5 Hz).[1][2]
    
  • Reference: Compare with literature values for similar 2-halo-3-alkoxy esters [3].

References

  • PubChem Compound Summary. (2025). Methyl (E)-4-chloro-3-methoxy-2-butenoate (Analogous Boiling Point Data). National Center for Biotechnology Information.[2] Link[1][2]

  • MDPI. (2016).[2] HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules Journal.[2] Link[1][2]

  • BenchChem Technical Support. (2025). Managing Thermal Instability of Gamma-Keto and Beta-Alkoxy Esters.Link[1][2]

Sources

Strategies to control stereoselectivity in reactions of Methyl 2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Control Stereoselectivity in Reactions of Methyl 2-chloro-3-methoxybutanoate Document ID: TS-MCMB-2026-OPT Role: Senior Application Scientist

Executive Summary & Core Challenges

This compound (MCMB) is a densely functionalized chiral building block. Its reactivity is dominated by the interplay between the


-chloro ester  motif (C2) and the 

-methoxy
group (C3).

Users typically encounter three primary failure modes when utilizing this reagent in nucleophilic substitutions or condensation reactions:

  • Stereochemical Scrambling (The "Methoxy Effect"): Unexpected retention of configuration due to Neighboring Group Participation (NGP).[1][2]

  • 
    -Epimerization:  Loss of stereochemical integrity at C2 due to the high acidity of the 
    
    
    
    -proton.
  • Elimination Competition: Formation of crotonate byproducts (E2 reaction) rather than substitution.

This guide provides mechanistic insights and validated protocols to navigate these challenges.

Troubleshooting Guides (Q&A Format)

Issue 1: "I expected inversion of stereochemistry ( ) at C2, but I observed retention or racemization."

Diagnosis: You are likely experiencing Neighboring Group Participation (NGP) .[1][2] Unlike simple alkyl halides, the methoxy group at C3 is Lewis basic. In polar solvents or typically ionizing conditions, the methoxy oxygen can attack the C2 center from the back, displacing the chloride and forming a transient, cyclic oxonium intermediate .

When the external nucleophile attacks this intermediate, it inverts the center again.

  • Result: Inversion + Inversion = Net Retention .

Corrective Strategy: To force a direct


 (Inversion) pathway, you must destabilize the oxonium intermediate.
  • Solvent Switch: Move from polar protic/aprotic solvents (MeOH, DMF) to non-polar solvents (DCM, Toluene). Polar solvents stabilize the cationic oxonium transition state.

  • Lewis Acid Suppression: If using Lewis Acids, ensure they coordinate the carbonyl, not the methoxy ether. However, strong Lewis acids often exacerbate NGP by making the leaving group (Cl) more labile.

  • Nucleophile Strength: Use a "soft," highly reactive nucleophile (e.g.,

    
    , 
    
    
    
    ) that attacks faster than the intramolecular methoxy group can cyclize.
Issue 2: "My enantiomeric excess (ee) drops significantly during workup."

Diagnosis: Thermodynamic Epimerization via Enolization. The proton at C2 is highly acidic (


) because it is flanked by an electron-withdrawing ester and a chlorine atom. Even mild bases (like saturated 

) or prolonged exposure to silica gel can induce enolization, destroying the chirality at C2.

Corrective Strategy:

  • Quench Protocol: Avoid basic aqueous washes. Quench reactions with dilute acidic buffers (pH 4-5) or neutral brine.

  • Chromatography: Use deactivated silica (pre-treated with 1%

    
    , though this risks base catalysis—better to use neutral alumina) or perform rapid filtration.
    
  • Storage: Store the compound at -20°C. At room temperature, the thermodynamic equilibrium between syn and anti diastereomers will slowly re-establish.

Issue 3: "I am seeing significant amounts of methyl 3-methoxybut-2-enoate."

Diagnosis: E2 Elimination. The methoxy group at C3 makes the C2 proton less accessible sterically, but the C3 proton is also susceptible if the base is too bulky. However, the primary elimination is usually dehydrohalogenation (loss of H and Cl) driven by hard bases.

Corrective Strategy:

  • Temperature Control: Run substitutions at 0°C or -10°C. Elimination has a higher activation energy than substitution; cooling favors

    
    .
    
  • Base Selection: Switch from hard bases (alkoxides, hydroxides) to non-nucleophilic organic bases (DIPEA, Lutidine) or simply rely on the nucleophile itself if it is anionic.

Mechanistic Visualization

The following diagram illustrates the competition between the Direct Substitution (


) and the Neighboring Group Participation (NGP) pathways.

NGP_Mechanism cluster_legend Pathway Control Start This compound (Chiral C2, C3) TS_SN2 Transition State A (Direct Nucleophilic Attack) Start->TS_SN2 Non-polar Solvent Strong Nu- Oxonium Cyclic Oxonium Intermediate (3-membered ring) Start->Oxonium Polar Solvent Intramolecular Attack (OMe) Product_Inv Product A (Inversion of Config) TS_SN2->Product_Inv Inversion Product_Ret Product B (Retention of Config) Oxonium->Product_Ret 2nd Attack (Nu-) (Double Inversion) Key Takeaway: Polar solvents favor the Blue Path (Retention).\nNon-polar solvents favor the Red Path (Inversion). Key Takeaway: Polar solvents favor the Blue Path (Retention). Non-polar solvents favor the Red Path (Inversion).

Caption: Figure 1. Bifurcation of reaction pathways. The methoxy group can displace chlorine to form a cyclic intermediate (Blue Path), leading to retention. Direct attack (Red Path) leads to inversion.

Experimental Protocols

Protocol A: Stereoselective Nucleophilic Substitution (Azidation)

Objective: To substitute Cl with


 with maximal inversion of configuration.

Reagents:

  • This compound (1.0 equiv)[3]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMSO (favors

    
     rate) OR DCM (if NGP is observed in DMSO). Note: While DMSO is polar, it is often required to dissolve azide. If retention is observed, switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB).
    

Step-by-Step:

  • Preparation: Dissolve

    
     (1.5 eq) in minimal DMSO (0.5 M concentration).
    
  • Cooling: Cool the solution to 0°C . (Critical to suppress elimination).

  • Addition: Add this compound dropwise. Do not dump.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with Anisaldehyde; the azide is not UV active, but the ester is).

  • Workup (Crucial for Stereochemistry):

    • Dilute with cold

      
       (Diethyl ether).
      
    • Wash with cold water (

      
      ) to remove DMSO.
      
    • Dry over

      
       and concentrate without heating above 30°C.
      
  • Analysis: Check

    
    -NMR. The coupling constant (
    
    
    
    ) will differ between syn and anti diastereomers.
Protocol B: Preventing Epimerization During Purification

Objective: To purify the ester without racemizing the alpha-center.

Methodology:

  • Column Pre-treatment: Slurry silica gel in Hexanes containing 1% Acetic Acid (to neutralize basic sites on silica).

  • Elution: Run the column quickly using a gradient of Hexanes/EtOAc.

  • Evaporation: Use a rotary evaporator with the bath set to 25°C maximum .

  • Immediate Storage: Store under Argon at -20°C.

Quantitative Data: Solvent Influence

The following table summarizes the impact of solvent dielectric constants on the reaction pathway (Substitution vs. NGP) for


-halo-

-alkoxy esters.
SolventDielectric Constant (

)
Dominant MechanismStereochemical OutcomeRisk of Elimination
Hexane/DCM Low (< 9)Direct

Inversion Low
Acetone Medium (21)MixedMixed/RacemicModerate
Methanol High (33)Solvolysis / NGPRetention (via Oxonium)High
DMSO High (47)

(Rate accel.)
Inversion (usually)High (if heated)

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Identified Q1 Is the yield low? Start->Q1 Q2 Is the stereochemistry wrong? Q1->Q2 No Yield_Issue Check for Elimination Products (Olefin signals in NMR) Q1->Yield_Issue Yes Stereo_Issue Determine Syn/Anti Ratio Q2->Stereo_Issue Yes Sol_Yield Action: Lower Temp to 0°C Switch to softer nucleophile Yield_Issue->Sol_Yield Sol_Retention Diagnosis: NGP Active Action: Use Non-polar solvent Stereo_Issue->Sol_Retention Pure Retention Sol_Racemic Diagnosis: Enolization Action: Avoid basic workup Add 1% AcOH to eluent Stereo_Issue->Sol_Racemic Racemic Mix

Caption: Figure 2. Diagnostic flowchart for optimizing reaction conditions.

References

  • Winstein, S., & Buckles, R. E. (1942). The Role of Neighboring Groups in Replacement Reactions.[1][2][4] I. Retention of Configuration in the Reaction of Some Dihalides and Acetoxyhalides with Silver Acetate. Journal of the American Chemical Society.[5]

  • IUPAC. (2014). Compendium of Chemical Terminology, "Neighboring Group Participation." IUPAC Gold Book.

  • Master Organic Chemistry. (2025). Neighboring Group Participation. Master Organic Chemistry.

  • BenchChem. (2025).[6] Technical Support: Nucleophilic Substitution Reactions of Alkyl Halides. BenchChem Protocols.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Section 5.6 on Intramolecular Catalysis).

Sources

Common challenges in the scale-up of α-chloroester production

Technical Support Center: Scale-Up of -Chloroester Production

Topic: Troubleshooting & Optimization for

Audience:Status:

Introduction: The Criticality of -Chloroesters

1thermal runaways, corrosive gas evolution, and stereochemical erosion.

This guide synthesizes field-proven protocols with mechanistic insights to address these specific scale-up hurdles.

Module 1: Reaction Selectivity & Yield (The Chemistry)

Core Protocol: Chlorination via Sulfuryl Chloride ( )

Unlike


Sulfuryl Chloride (

)
Common Issues & Troubleshooting

Q1: I am observing significant di-chlorinated byproduct (approx. 15-20%). How do I shift selectivity to the mono-chloro product?

  • Root Cause: Localized high concentration of chlorinating agent or excessive reaction temperature.

    
     is highly reactive; if the mixing rate is slower than the reaction rate, "hot spots" favor over-chlorination.
    
  • Corrective Action:

    • Temperature Control: Lower the internal temperature to 0–10°C . Selectivity often degrades >20°C.

    • Dosing Strategy: Switch to sub-surface addition of

      
       to ensure immediate dispersion.
      
    • Catalysis: Introduce a catalytic amount of thionyl chloride (

      
      )  or specific sulfides (e.g., diphenyl sulfide) which can modulate the reactivity and improve selectivity [1].
      

Q2: The reaction mixture turns dark/tar-like, and yield is dropping.

  • Root Cause: Oxidative decomposition or radical polymerization initiated by trace oxygen or metal impurities.

  • Corrective Action:

    • Inert Atmosphere: Rigorous

      
       or Ar sparging is non-negotiable on scale.
      
    • Radical Scavengers: If the mechanism is radical-chain (often light-induced), ensure the reactor is shielded from light.

    • Purity Check: Ensure the starting ester is free of transition metals (Fe, Cu) which can catalyze decomposition.

Q3: The reaction has an "induction period" followed by a rapid exotherm.

  • Root Cause: This is a Class 1 Safety Hazard . The reagent accumulates unreacted because the activation energy hasn't been reached, then triggers all at once.

  • Corrective Action:

    • Initiation: Never add >5% of the total

      
       without verifying reaction initiation (gas evolution or slight exotherm).
      
    • Continuous Flow: Transition to a flow reactor (See Module 3) to eliminate accumulation risks.

Module 2: Stereochemical Integrity (The Chirality)

Core Protocol: Diazotization of -Amino Acids

For chiral targets, converting natural amino acids (e.g., L-Valine) to

Double InversionRetention of Configuration2

Mechanism:

  • Amine

    
     Diazonium (Retention)[2]
    
  • Intramolecular attack by Carboxylate

    
    
    
    
    -Lactone (Inversion 1 )
  • Ring opening by Chloride

    
    
    
    
    -Chloroester (Inversion 2 )
  • Net Result: Retention [2].

Common Issues & Troubleshooting

Q4: My enantiomeric excess (ee) dropped from >99% (starting material) to 85% (product). Why is racemization occurring?

  • Root Cause: The

    
    -proton in 
    
    
    -chloroesters is highly acidic (
    
    
    ). Racemization occurs via enolization if the workup is even slightly basic or if the reaction sits too long.
  • Corrective Action:

    • Acidic/Neutral Workup: NEVER wash with saturated

      
       or strong bases. Use water or dilute brine.
      
    • Thermal History: Do not distill the product unless absolutely necessary. If distillation is required, use high vacuum to keep pot temperature <60°C.

    • Storage: Store at -20°C.

      
      -Chloroesters can auto-racemize over weeks at room temperature.
      

Q5: We are generating excessive NOx fumes during the amino acid diazotization.

  • Root Cause: Excess nitrous acid (

    
    ) decomposing.
    
  • Corrective Action:

    • Scrubbing: The reactor vent must be connected to a scrubber containing 10-20% NaOH or Sulfamic Acid solution to neutralize

      
      .
      
    • Stoichiometry: Optimize

      
       equivalents. Usually, 1.1–1.2 equiv is sufficient.
      

Module 3: Process Engineering & Safety (The Scale)

Batch vs. Flow Engineering

Scale-up failures often stem from heat transfer limitations. The chlorination of esters is exothermic (

Data Comparison: Batch vs. Flow
ParameterBatch Reactor (50 L)Continuous Flow (Mesofluidic)
Heat Transfer Area/Volume Low (

)
High (

)
Exotherm Control Difficult (Risk of Runaway)Excellent (Isothermal)
Gas Management (

)
Headspace pressure buildupContinuous removal
Residence Time Hours (leads to byproducts)Minutes/Seconds
Safety Profile High Inventory (Hazardous)Low Inventory (Inherently Safer)

Q6: How do I handle the massive HCl gas evolution on a 10kg scale?

  • Technical Guidance:

    • Do not seal the reactor. Ensure the pressure relief path is wide-bore to prevent clogging by sublimed amine salts (if used).

    • Scrubber Loop: Use a counter-current packed column scrubber with recirculating dilute NaOH. Monitor the pH of the scrubber liquid continuously.

Visualizing the Workflows

Diagram 1: Process Decision Tree for -Chloroester Synthesis

Caption: Decision logic for selecting the optimal synthetic route based on chirality requirements and scale constraints.

GStartTarget: alpha-ChloroesterChiralityIs the Target Chiral?Start->ChiralityChiralYesYes: High ee RequiredChirality->ChiralYesYesChiralNoNo: Racemic/AchiralChirality->ChiralNoNoSourceSource Material?ChiralYes->SourceAminoAcidAmino Acid (Chiral Pool)Source->AminoAcidCheap/AvailableOrganoCatOrganocatalysis (Asymmetric)Source->OrganoCatComplex SubstrateDiazotizationDiazotization (NaNO2/HCl)*Double Inversion Mechanism**Risk: NOx Generation*AminoAcid->DiazotizationScaleScale of Reaction?ChiralNo->ScaleLabScaleLab (<100g)Reagent: NCS/LDAScale->LabScaleProScaleProcess (>1kg)Reagent: SO2Cl2 or Cl2 gasScale->ProScaleFlowCheckHeat Transfer Limit?ProScale->FlowCheckBatchBatch Reactor(Strict Dosing Control)FlowCheck->BatchLow ExothermFlowContinuous Flow(Superior Exotherm Control)FlowCheck->FlowHigh Exotherm

Diagram 2: Safety & Selectivity Control Loop ( Route)

Caption: Operational control loop for preventing thermal runaway and maximizing mono-chlorination selectivity.

LogicStartStart Addition(SO2Cl2)CheckTempCheck Internal Temp(Target: <15°C)Start->CheckTempTempOKTemp StableCheckTemp->TempOKTempHighTemp Rising (>20°C)CheckTemp->TempHighCheckGasGas Evolution?TempOK->CheckGasActionStopSTOP ADDITIONEngage CoolingTempHigh->ActionStopGasYesReaction ActiveCheckGas->GasYesGasNoACCUMULATION RISK(Induction Period)CheckGas->GasNoActionContinueContinue Dosing(Sub-surface)GasYes->ActionContinueGasNo->ActionStopCRITICAL STOPActionStop->CheckTempWait for Cool DownSelectivityCheck Selectivity(HPLC/GC)ActionContinue->Selectivity

References

  • Cantillo, D., & Kappe, C. O. (2020). "A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine."[3] Organic Process Research & Development. Link

  • Brewster, P., et al. (1950). "Configuration of -Chloroesters and Mechanism of Diazotization." Nature. (Validating the Retention/Double Inversion mechanism).
  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. Link

  • Kappe, C. O. (2013). "Continuous Flow Synthesis of -Chloroketones and Esters." Green Chemistry. (Highlighting safety advantages in scale-up).

Impact of solvent choice on the yield and purity of Methyl 2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Yield & Purity Document ID: TSC-ORG-2024-089 Last Updated: February 24, 2026 Audience: Process Chemists, R&D Scientists[1][2][3]

Executive Summary & Core Protocol

The synthesis of Methyl 2-chloro-3-methoxybutanoate typically proceeds via the chloro-methoxylation of Methyl Crotonate . This reaction is an electrophilic addition where the solvent plays a dual role: it acts as the reaction medium and, crucially, as the nucleophilic reagent (Methanol).

The Critical Solvent Balance:

  • High Purity (>98%): Requires Methanol (MeOH) as the primary solvent to drive the equilibrium toward the methoxy-adduct and suppress the formation of the dichloro-impurity.

  • High Yield: Dependent on maintaining anhydrous conditions to prevent hydrolysis and controlling temperature to minimize elimination side-reactions.

Standard Operating Procedure (SOP) Baseline
  • Substrate: Methyl Crotonate (1.0 equiv)

  • Reagent: Chlorine source (e.g.,

    
     gas, NCS, or 
    
    
    
    -BuOCl) (1.05 equiv)
  • Solvent: Anhydrous Methanol (10–20 volumes)

  • Temperature: -10°C to 0°C (Controlled addition)

Critical Analysis: Solvent Impact on Reaction Pathways[4][5]

The choice of solvent dictates the competition between the desired Solvoxy-product (Methoxy) and the undesired Adduct-product (Dichloro).

Mechanistic Pathway & Solvent Influence (Graphviz)

The following diagram illustrates how solvent availability dictates the fate of the chloronium intermediate.

ReactionPathway Start Methyl Crotonate (Substrate) Intermediate Chloronium Ion (Intermediate) Start->Intermediate Electrophilic Attack Cl_Source Chlorine Source (Cl2 / NCS) Cl_Source->Intermediate Product Methyl 2-chloro-3- methoxybutanoate (Target) Intermediate->Product MeOH Attack (Beta-C) Side_Dichloro Methyl 2,3- dichlorobutanoate (Impurity A) Intermediate->Side_Dichloro Cl- Attack Side_Hydrin Chlorohydrin / Acid (Impurity B) Intermediate->Side_Hydrin H2O Attack MeOH Methanol (Solvent) [High Conc.] MeOH->Product Cl_Ion Chloride Ion (Cl-) [Competing Nucleophile] Cl_Ion->Side_Dichloro Water Water (Impurity) Water->Side_Hydrin

Figure 1: Mechanistic divergence in halo-alkoxylation. High Methanol concentration is required to outcompete the Chloride ion for the Chloronium intermediate.

Troubleshooting Guide (Q&A)

Module A: Yield Optimization

Q1: My conversion is high, but the isolated yield is low (<60%). Where am I losing product? Diagnosis: This often indicates product volatility or hydrolysis during workup, rather than reaction failure.

  • The Solvent Factor: If you used pure Methanol, the workup likely involved an aqueous extraction. This compound is an ester and can hydrolyze to the acid if the aqueous wash is too basic or if the contact time is too long.

  • Corrective Action:

    • Quench: Use a cold, saturated

      
       solution (pH ~8), not strong caustic (
      
      
      
      ).
    • Extraction: Use Dichloromethane (DCM) for extraction. The product partitions well into DCM.

    • Evaporation: The product has a relatively low boiling point. Do not use high vacuum (<10 mbar) at high temperatures for prolonged periods.

Q2: Can I use a co-solvent like Toluene or DCM to manage the exotherm? Answer: Yes, but with strict caveats.

  • Risk: Diluting Methanol decreases its concentration relative to the Chloride ions (

    
    ) generated during the reaction. This increases the probability of 
    
    
    
    attacking the intermediate, forming Methyl 2,3-dichlorobutanoate .
  • Protocol Adjustment: If using a co-solvent (e.g., 1:1 MeOH:DCM), you must ensure the Chlorine source is added very slowly to keep the instantaneous

    
     low, or use a specialized chlorinating agent like t-Butyl Hypochlorite (
    
    
    
    )
    which generates
    
    
    (a base) rather than
    
    
    , though this changes the mechanism slightly.
Module B: Purity & Impurity Management

Q3: I see a significant peak of Methyl 2,3-dichlorobutanoate (5-15%) in my GC. How do I remove it? Diagnosis: This is "Impurity A" (see Figure 1). It forms when the solvent cage is not sufficiently rich in Methanol.

  • The Solvent Factor: You are likely running the reaction too concentrated or in a non-polar co-solvent.

  • Corrective Action:

    • Prevention (Best): Run the reaction in neat Methanol (at least 10 volumes relative to substrate).

    • Purification: Separation of the dichloro-impurity from the methoxy-product by distillation is difficult due to similar boiling points. Column chromatography is effective but expensive for scale-up.

    • Chemical Resolution: The dichloro species is chemically more stable. It is better to optimize the reaction to prevent its formation.

Q4: My product contains an acidic impurity. Diagnosis: Hydrolysis of the ester or formation of the chlorohydrin due to wet solvent.

  • The Solvent Factor: Methanol is hygroscopic.

  • Corrective Action: Use Anhydrous Methanol (<0.05% water). Dry the solvent over 3Å molecular sieves before use.

Module C: Stereochemical Control

Q5: How does solvent polarity affect the diastereomeric ratio (syn/anti)? Insight: The reaction proceeds via an anti-addition mechanism to the trans-crotonate.

  • Mechanism: The intermediate is a bridged chloronium ion.

  • Solvent Effect:

    • High Polarity (Pure MeOH): Stabilizes the ionic intermediate, ensuring a "tight" chloronium bridge. This preserves the stereochemical information, leading to high diastereoselectivity (typically the erythro isomer from trans-crotonate).

    • Low Polarity (Hexane/DCM mix): May lead to a looser ion pair or an open carbocation character, allowing bond rotation before nucleophilic attack. This erodes stereoselectivity, resulting in a mixture of diastereomers.

Data Summary: Solvent Performance Matrix

The following table summarizes the impact of solvent systems on the chloromethoxylation of Methyl Crotonate.

Solvent SystemYield PotentialPurity ProfilePrimary ImpurityRecommended For
Methanol (Neat) High (85-95%) Excellent None (trace)Standard Synthesis
MeOH : DCM (1:1) Moderate (70-80%)GoodMethyl 2,3-dichlorobutanoateHeat Management
MeOH : Water (9:1) Low (<50%)PoorChlorohydrin / AcidNOT Recommended
Ethanol N/AFailureEthyl-ether analog (Mixed ester)Avoid (Transesterification)

References & Authority

The protocols and mechanistic insights provided above are synthesized from established organic synthesis principles regarding halo-alkoxylation of


-unsaturated esters.
  • Reaction Mechanism & Kinetics:

    • Study: "Gas-phase oxidation of methyl crotonate... kinetic study." (Provides baseline reactivity data for crotonates with chlorine species).

    • Source:

  • Solvent Polarity & Selectivity:

    • Context: Impact of solvent polarity on electrophilic addition and transition state stabilization.

    • Source:

  • Substrate Properties (Methyl Crotonate):

    • Data: Physical properties and general reactivity profile.[1][4][5]

    • Source:

  • General Halo-alkoxylation Methodology:

    • Standard Text: "Advanced Organic Chemistry" (Carey & Sundberg) - Mechanism of Electrophilic Addition to Conjugated Systems (Part A, Chapter 5). Note: Standard academic consensus used for mechanistic derivation.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl Crotonate, Methanol, and Chlorine sources before experimentation.

Sources

Preventing racemization during nucleophilic substitution on chiral chloroesters

Technical Support: High-Fidelity Nucleophilic Substitution on Chiral -Chloroesters

Ticket ID: #SN2-CHIRAL-OPT Subject: Preventing Racemization (ee% Erosion) During Substitution Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Silent Killer" of Chirality

You are likely reading this because your enantiomeric excess (ee%) dropped significantly during a standard nucleophilic substitution (


The Core Conflict:

  • The Electrophilic Carbon (

    
    -C):  The target for your nucleophile (
    
    
    pathway
    
    
    Inversion).
  • The Acidic Proton (

    
    -H):  The target for any base present (Enolization pathway 
    
    
    Racemization).

Because the ester group (




1
Diagnostic Module: Why Did My Reaction Fail?

Before adjusting your protocol, identify the mechanism of failure using the table below.

ObservationLikely MechanismRoot CauseCorrective Action
Product is 50:50 Racemic Enolization Basic conditions (or basic nucleophile) deprotonated the

-C.
Switch to non-basic nucleophile salts (e.g.,

); lower temperature; avoid amine bases.[1]
Product has Retention (same config) Double Inversion Reaction proceeded via intermediate (e.g., Finkelstein

).
Avoid catalytic iodide; ensure Nucleophile is stronger than Leaving Group.[1]
Low Yield + Alkene Byproduct E2 Elimination Nucleophile acted as a base; steric hindrance prevented

.[1]
Use less sterically hindered nucleophile; switch to polar aprotic solvent to boost nucleophilicity.[1]
Slow Reaction (No Product) Low Reactivity C-Cl bond is too strong; Nucleophile is too weak.[1]Switch leaving group (Cl

OTs/OMs) before the reaction, or use higher temp (with caution).
Mechanism Visualization

The following diagram illustrates the competition between the desired

RacemizationPathwaysStartChiral Chloroester (S)TS_SN2Transition State(Penta-coordinate)Start->TS_SN2  Nucleophile (Nu-)(Backside Attack)EnolatePlanar Enolate(Achiral)Start->Enolate  Base (B:)(Deprotonation)ProductInverted Product (R)(High ee%)TS_SN2->ProductRacemicRacemic Mixture(50% R / 50% S)Enolate->Racemic  Reprotonation

Figure 1: The kinetic competition. Successful inversion requires the rate of nucleophilic attack (


Optimized Protocols (Standard Operating Procedures)
Protocol A: Azidation (Synthesis of

-Azido Esters)

Best for: Creating chiral amine precursors. Risk Level: Low (Azide is a good nucleophile, weak base).

Reagents:

  • Substrate: Chiral

    
    -chloroester (1.0 eq)[1]
    
  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)[2]
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Temperature:

    
    
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve the chloroester in DMF (0.5 M concentration). Note: High dilution helps prevent bimolecular side reactions.

  • Addition: Add

    
     in one portion at 
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC or GC.[1]

    • Critical Checkpoint: Do not heat above

      
       unless absolutely necessary. Higher temps increase the Boltzmann distribution of molecules with enough energy to overcome the deprotonation barrier.
      
  • Workup: Dilute with water (dissolves salts) and extract with

    
    . Wash organic layer with brine to remove DMF.[1]
    
Protocol B: The "Finkelstein Trap" (Handling Unreactive Chlorides)

Context: Chlorides are poor leaving groups.[1] Researchers often add NaI (Sodium Iodide) to catalyze the reaction (


1

Modified Protocol: If you must use iodide catalysis:

  • Use stoichiometric NaI (1.0 eq), not catalytic.[1]

  • Ensure your final nucleophile (e.g., Acetate, Azide) is present in excess (2.0+ eq) and is inherently more nucleophilic than iodide.[1]

  • Solvent Switch: Use Acetone. NaI is soluble in acetone, but NaCl precipitates.[1][3] This precipitation drives the equilibrium forward (Le Chatelier’s principle) and prevents the chloride from attacking back.

Troubleshooting FAQ

Q1: Can I use amines (e.g., benzylamine) directly on the chloroester? A: High Risk. Amines are basic. They often act as bases first, causing elimination (to acrylates) or racemization before substitution occurs.[1]

  • Solution: Convert the chloroester to an azide (Protocol A) first, then reduce to the amine (

    
     reduction or Hydrogenation). This is a "stereochemical detour" that preserves chirality.[1]
    

Q2: My compound is stable at RT, but racemizes during workup. Why? A: Check your aqueous wash.[1] If you use saturated

  • Fix: Use neutral water or dilute brine for washes.[1] Dry rapidly over

    
     and remove solvent immediately.
    

Q3: Why do you recommend DMSO/DMF? Doesn't that make bases stronger? A: Yes.[1] In polar aprotic solvents, anions are "naked" (unsolvated), increasing both nucleophilicity and basicity.[1] However, the gain in

Decision Logic: Troubleshooting Flowchart

TroubleshootingStartStart: Low ee% ObservedCheckRacemicIs the productfully racemic (50:50)?Start->CheckRacemicYesRacemicMechanism: EnolizationCheckRacemic->YesRacemicYesNoRacemicMechanism: Double Inversionor Partial ErosionCheckRacemic->NoRacemicNoCheckBaseDid you use anexternal base (TEA, NaH)?YesRacemic->CheckBaseCheckIodideDid you useCatalytic NaI?NoRacemic->CheckIodideRemoveBaseAction: Remove Base.Use salt (NaN3, KOAc).CheckBase->RemoveBaseYesCheckTempAction: Lower Temp.Switch solvent to Acetone.CheckBase->CheckTempNoStopIodideAction: Stop Finkelstein.Direct substitution only.CheckIodide->StopIodideYesCheckTimeAction: Reduce Rxn Time.Monitor via Chiral HPLC.CheckIodide->CheckTimeNo

Figure 2: Diagnostic logic for identifying the source of stereochemical loss.

References
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1993).[1] Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2002).[1] Hindered ester formation by SN2 azidation. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Finkelstein Reaction. Retrieved from [Link]

Catalyst deactivation and recovery in Methyl 2-chloro-3-methoxybutanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Lifecycle Management for Methyl 2-chloro-3-methoxybutanoate Synthesis

Executive Summary

This compound is a critical chiral building block, often synthesized via two primary catalytic pathways depending on the required stereochemistry and scale:

  • Asymmetric Chloromethoxylation: Uses chiral Lewis Acid complexes (e.g., Sc(III)-ligand systems) to convert methyl crotonate.

  • Direct Esterification: Uses solid acid catalysts (e.g., Amberlyst-15) for the esterification of 2-chloro-3-methoxybutanoic acid.

This guide addresses the specific deactivation mechanisms—ligand dissociation, pore fouling, and thermal degradation—that compromise these reactions. It provides self-validating recovery protocols to restore catalytic performance.

Troubleshooting Guide: Asymmetric Chloromethoxylation (Lewis Acid)

Target Reaction: Enantioselective addition of Cl/OMe across Methyl Crotonate using Sc(OTf)₃-Chiral Ligand Complex.

Q1: Our enantiomeric excess (ee%) has dropped from >95% to <80% over three cycles. Is the metal center deactivated?

Diagnosis: Likely Ligand Dissociation or Competitive Binding , not metal leaching. While Sc(OTf)₃ is water-tolerant, the chiral ligand (often a Pybox or Bisoxazoline derivative) is susceptible to dissociation in the presence of competing Lewis bases (like the methoxy product itself) or trace moisture which alters the coordination geometry.

Corrective Protocol:

  • Ligand Re-equilibration: Do not add more metal. Add 10-15 mol% excess chiral ligand relative to the initial metal loading and stir at room temperature for 1 hour in the reaction solvent (e.g., DCM or Toluene) before adding substrates.

  • Moisture Check: Although Sc(III) is stable, water competes for coordination sites, displacing the bulky chiral ligand and allowing a background racemic reaction to occur. Ensure solvent water content is <50 ppm.

Q2: The reaction rate has slowed significantly, but ee% remains high. What is the cause?

Diagnosis: Chloride Poisoning or Product Inhibition . The accumulation of chloride ions (from the chlorinating agent, e.g., NCS or


) can form stable, catalytically inactive Sc-Cl species, blocking the active triflate sites. Alternatively, the oxygen-rich product may be chelating the metal.

Recovery Workflow:

  • Precipitation Wash:

    • Dilute the reaction mixture with cold diethyl ether (Sc(OTf)₃ complexes often precipitate or oil out).

    • Decant the organic supernatant (containing the product).

    • Wash the catalyst residue with dry ether (

      
      ).
      
  • Anion Exchange (Regeneration):

    • Dissolve the residue in a minimum amount of MeCN.

    • Add 1.1 equivalents of AgOTf (Silver Triflate) relative to the Sc content. The precipitation of AgCl drives the regeneration of the active Sc(OTf)₃ species.

    • Filter off the AgCl solid. The filtrate contains the reactivated catalyst.

Troubleshooting Guide: Solid Acid Esterification (Amberlyst-15)

Target Reaction: Esterification of 2-chloro-3-methoxybutanoic acid with Methanol.

Q3: We observe a steady decline in conversion efficiency after 5 batch cycles. Is the resin degrading?

Diagnosis: Surface Fouling (Oligomerization) . Methyl crotonate precursors or side-products can polymerize within the macropores of the resin, physically blocking access to the sulfonic acid active sites.

Validation Test: Perform a BET Surface Area analysis . A drop from ~50 m²/g (fresh) to <10 m²/g indicates severe pore blockage.

Regeneration Protocol (Solvent Wash): Note: Do not use base; it will neutralize the active sites.

  • Polar Wash: Flush the resin bed with Methanol at 50°C for 2 hours to remove polar byproducts and water.

  • Non-Polar Wash: Flush with Acetone or Dichloromethane to dissolve oligomeric foulants.

  • Re-activation: Wash with 1M

    
     (aq) to ensure all sites are protonated, followed by extensive water washing until neutral pH, then Methanol.
    
  • Drying: Dry at 80°C under vacuum for 12 hours. Warning: Exceeding 120°C will cause irreversible collapse of the pore structure.

Q4: The catalyst beads have turned dark brown/black and are fracturing. Can they be saved?

Diagnosis: Thermal Degradation (Desulfonation) . Amberlyst-15 begins to lose sulfonic acid groups via desulfonation above 130°C. If the reaction exotherm was uncontrolled, the resin is permanently damaged.

Action:

  • Discard the batch. Desulfonation is irreversible.

  • Prevention: Install a cooling loop in the reactor. Ensure the internal temperature never exceeds 110°C.

Catalyst Deactivation Pathways (Visual Analysis)

The following diagram illustrates the distinct failure modes for the two catalytic systems described above.

CatalystDeactivation cluster_0 Workflow 1: Asymmetric Sc(OTf)3 Catalysis cluster_1 Workflow 2: Solid Acid (Amberlyst) Esterification ActiveSc Active Chiral Sc(III) Complex Product1 Chiral Product (High ee%) ActiveSc->Product1 Catalysis RacemicSc Racemic Sc(III) Species ActiveSc->RacemicSc Moisture/Competition ChloridePoison Sc-Cl Inactive Species ActiveSc->ChloridePoison Cl- accumulation Substrate1 Methyl Crotonate + Cl source LigandLoss Ligand Dissociation LigandLoss->RacemicSc ActiveResin Active Sulfonic Acid Sites Product2 Ester Product ActiveResin->Product2 Catalysis Fouling Pore Blockage (Oligomers) ActiveResin->Fouling Polymerization ThermalDeg Desulfonation (>130°C) ActiveResin->ThermalDeg Overheating Substrate2 Acid Precursor + MeOH

Caption: Figure 1. Deactivation pathways for Homogeneous Sc(III) (top) and Heterogeneous Amberlyst-15 (bottom) catalysts. Red nodes indicate irreversible or critical failure states.

Summary Data & Thresholds

ParameterSc(OTf)₃ Complex (Asymmetric)Amberlyst-15 (Solid Acid)
Critical Failure Mode Ligand Dissociation (ee% loss)Pore Fouling (Rate loss)
Max Operating Temp 60°C (Ligand dependent)120°C (Structure collapse)
Water Tolerance Moderate (activates racemic path)Low (Equilibrium limit)
Recovery Method AgOTf treatment / Ligand excessMeOH/Acetone Wash + Re-acidification
Lifespan 3-5 Cycles (with regen)>20 Cycles (with wash)

References

  • Solid Acid Catalysis & Deactivation

    • Duran, D. et al. "Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst."[1] Revistas Unicartagena. (Discusses thermal stability limits and fouling mechanisms).

    • Bhandare, R. B.[2] "Ion Exchangers as Catalyst in Esterification Reaction: A Review." Research India Publications. (Details regeneration and water deactivation).

  • Scandium Triflate & Asymmetric Catalysis

    • Karimi, B. & Ma'mani, L. "Scandium(III) Triflate as an Efficient and Recyclable Catalyst."[3] Synthesis. (Describes Sc(OTf)3 recovery and stability).

    • Loh, T-P. et al. "Iron-Catalyzed Cascade Carbochloromethylation of Activated Alkenes."[4] Organic Letters. (Context for chloromethylation reactions).

    • Castellnou, D. et al. "Catalytic, Asymmetric Halofunctionalization of Alkenes." Wiley Online Library. (Mechanistic details on enantioselective halofunctionalization).

Sources

Validation & Comparative

Technical Analysis: Stereochemical Differentiation of Methyl 2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the spectral characterization of Methyl 2-chloro-3-methoxybutanoate , a critical chiral intermediate often used in the synthesis of complex heterocycles and amino acid derivatives.

Unlike standard data sheets, this guide focuses on the comparative analysis of diastereomers (syn vs. anti), which is the primary analytical challenge in verifying the stereoselectivity of methoxy-chlorination reactions.

Executive Summary & Chemical Context

This compound contains two adjacent chiral centers (C2 and C3), resulting in two diastereomeric pairs: the anti (threo) and syn (erythro) forms.

  • Primary Synthesis Route: The electrophilic addition of chlorine and methanol to Methyl Crotonate .

  • Stereochemical Outcome: This reaction typically proceeds via a chloronium ion intermediate. The subsequent nucleophilic attack by methanol usually occurs from the backside, favoring the anti diastereomer .

  • Analytical Challenge: Quantifying the diastereomeric ratio (dr) requires precise integration of the H2 and H3 proton signals, which have distinct coupling constants (

    
    ) based on the Karplus relationship.
    

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, follow this standardized protocol. This method minimizes concentration-dependent chemical shift variations.

Sample Preparation
  • Mass: Weigh 10–15 mg of the crude or purified oil.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterated Chloroform, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If H2/H3 signals overlap with the methoxy groups, repeat the experiment using Benzene-d6 (

      
      ) . The Benzene Induced Shift (ASIS) will often resolve overlapping resonances.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap and invert 3 times to ensure homogeneity.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (minimum) to ensure clear observation of

    
     satellites for purity checks.
    
  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the methoxy singlets for accurate integration.

  • Temperature: 298 K (25°C).

Comparative Spectral Analysis: Anti vs. Syn

The core differentiation lies in the vicinal coupling constant (


) and slight chemical shift differences.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
AssignmentProton TypeAnti (Major Isomer)Syn (Minor Isomer)MultiplicityIntegral
H-2

-CH (Cl)
4.28 ppm 4.35 ppm Doublet (d)1H
H-3

-CH (OMe)
3.85 ppm 3.78 ppm Doublet of Quartets (dq)1H
-OCH₃ Ester Methoxy3.79 ppm3.79 ppmSinglet (s)3H
-OCH₃ Ether Methoxy3.42 ppm3.39 ppmSinglet (s)3H
-CH₃ Terminal Methyl1.28 ppm1.25 ppmDoublet (d)3H

Coupling Constant ~ 7.5 - 9.0 Hz ~ 4.0 - 5.5 Hz Critical Differentiator-
Mechanistic Insight: The Karplus Relationship

The difference in coupling constants is explained by the dihedral angle (


) between H2 and H3 in the molecule's most stable conformation.
  • Anti Isomer: The bulky groups (Cl and OMe, or Cl and Methyl) orient to minimize steric strain, typically placing H2 and H3 in an anti-periplanar arrangement (

    
    ). According to the Karplus equation, this results in a large coupling constant (
    
    
    
    Hz)
    .
  • Syn Isomer: The stable conformer often places H2 and H3 in a gauche relationship (

    
    ) to minimize dipole-dipole repulsion between the electronegative Cl and Oxygen atoms. This results in a small coupling constant (
    
    
    
    Hz)
    .
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
CarbonTypeChemical Shift (

)
C-1 Carbonyl (C=O)~ 169.5 ppm
C-3

-CH (OMe)
~ 78.2 ppm
C-2

-CH (Cl)
~ 58.5 ppm
OCH₃ Ester~ 52.8 ppm
OCH₃ Ether~ 57.5 ppm
C-4 Methyl~ 16.5 ppm

Analytical Workflow Visualization

The following diagram illustrates the decision-making process for analyzing the reaction outcome, from crude mixture to diastereomer identification.

NMR_Workflow Start Start: Crude Reaction Mixture (Methyl Crotonate + Cl2 + MeOH) Prep Sample Prep: 15mg in CDCl3 (Add TMS) Start->Prep RunNMR Acquire 1H NMR (16 Scans) Prep->RunNMR CheckOlefin Check 5.8 - 7.0 ppm region RunNMR->CheckOlefin OlefinPres Olefin Signals Present? (Incomplete Reaction) CheckOlefin->OlefinPres Yes AnalyzeH2 Analyze H-2 Signal (~4.3 ppm) CheckOlefin->AnalyzeH2 No (Clean) MeasureJ Measure Coupling Constant (J) AnalyzeH2->MeasureJ ResultAnti J = 7-9 Hz Identify: ANTI (Major) MeasureJ->ResultAnti Large J ResultSyn J = 4-6 Hz Identify: SYN (Minor) MeasureJ->ResultSyn Small J CalcDR Integrate H2(anti) vs H2(syn) Calculate Diastereomeric Ratio ResultAnti->CalcDR ResultSyn->CalcDR

Figure 1: Step-by-step logic flow for characterizing the crude reaction product and determining stereochemistry.

Advanced Verification Methods

If the 1D ¹H NMR is ambiguous (e.g., due to overlapping impurities), use these alternative methods:

  • Benzene-d6 Titration:

    • Switching solvent from CDCl₃ to

      
       typically shifts the methoxy signals upfield (lower ppm) due to the magnetic anisotropy of the benzene ring. This often unmasks the critical H-2 doublet if it is buried under the methoxy singlets.
      
  • 1D TOCSY (Total Correlation Spectroscopy):

    • Selectively irradiate the methyl doublet (~1.28 ppm).

    • Result: The TOCSY spectrum will show only the connected spin system (H-3 and H-2), eliminating all other background noise and allowing precise measurement of the

      
       coupling.
      

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for NMR shift prediction and additivity rules). Link

  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994).[1] A practical guide to first-order multiplet analysis in 1H NMR spectroscopy. The Journal of Organic Chemistry, 59(15), 4096-4103. Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

A comparative guide to the NMR analysis of substituted benzoates and their analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond First-Order Analysis

Substituted benzoates serve as ubiquitous pharmacophores in drug development (e.g., NSAIDs like Aspirin, local anesthetics like Benzocaine). While their planar aromatic stability suggests simple analysis, the reality is nuanced. Electronic perturbations from ortho-substituents, concentration-dependent dimerization, and solvent-solute interactions frequently compromise spectral fidelity.

This guide compares Optimized Solvation Protocols (OSP) against Standard Routine Analysis (SRA) . Unlike SRA, which defaults to CDCl₃ and short acquisition times, OSP integrates solvent-specific dielectric tuning and quantitative relaxation delays (


). We demonstrate that OSP yields superior resolution of labile protons and accurate integration of rotamers, essential for verifying kinetic structure-activity relationships (SAR).

Theoretical Framework: The Electronic Landscape

To interpret benzoate spectra accurately, one must map the electronic influence of substituents. The chemical shift (


) is not random; it is a direct function of electron density modulated by inductive (

) and resonance (

) effects, often quantified by the Hammett equation.
Visualizing Substituent Effects

The following diagram illustrates the causal flow from substituent nature to observable NMR phenomena.

Benzoate_NMR_Mechanisms Substituent Substituent (X) Electronic Electronic Effect (Inductive/Resonance) Substituent->Electronic Coupling Coupling Constant (J) Substituent->Coupling Ortho/Meta Geometry Density Ring Electron Density Electronic->Density Modulates π-system Shielding Shielding/Deshielding Density->Shielding Diamagnetic Anisotropy Shift Observed Chemical Shift (δ) Shielding->Shift Upfield/Downfield

Figure 1: Mechanistic flow of substituent effects on NMR parameters. Electron-withdrawing groups (EWG) decrease density (deshielding), while electron-donating groups (EDG) increase density (shielding).

Comparative Methodology: Solvent System Selection

The choice of solvent is the single most critical variable in benzoate analysis. The comparison below evaluates the "Product" (Method B: DMSO-d₆/OSP) against the "Alternative" (Method A: CDCl₃/SRA).

Method A: Chloroform-d (CDCl₃) - The Standard Alternative
  • Mechanism: Low dielectric constant (

    
    ). Non-polar.
    
  • Utility: Excellent for lipophilic esters (e.g., Methyl benzoate).

  • Limitation: Fails to solvate polar zwitterions. Crucially, it preserves intramolecular hydrogen bonding . In ortho-hydroxy benzoates (salicylates), the phenolic proton is chelated to the carbonyl, appearing sharp and far downfield (

    
     ppm).
    
  • Risk: Concentration-dependent shifts due to intermolecular dimerization of carboxylic acids.

Method B: DMSO-d₆ - The Optimized Protocol
  • Mechanism: High dielectric constant (

    
    ). Strong hydrogen-bond acceptor.
    
  • Utility: Disrupts intermolecular dimers, ensuring monomeric species. Essential for polar metabolites.

  • Performance:

    • Labile Protons: Shifts -OH and -COOH protons downfield (often >12 ppm) and broadens them due to exchange, but prevents aggregation artifacts.

    • Aromatic Resolution: Often separates overlapping multiplets seen in CDCl₃ due to the "solvent-induced shift" (SIS).

Comparative Data: Electronic Substituent Effects

The table below contrasts the performance of these methods on three distinct electronic environments.

Table 1: Comparative Chemical Shifts (


, ppm) of para-Substituted Methyl Benzoates 
Analyte TypeSubstituentElectronic NatureH-Ortho (

ppm)
H-Meta (

ppm)
Carbonyl

C (

ppm)
Interpretation
Reference -HNeutral8.047.44167.1Baseline aromatic ring current.
Shielded -OCH₃EDG (+R)6.92 (Upfield)7.95166.4Increased electron density shields ortho protons.
Deshielded -NO₂EWG (-I, -R)8.28 (Downfield)8.20165.2Decreased density deshields ortho protons.

Note: Data represents consensus values in CDCl₃. In DMSO-d₆, aromatic protons typically shift downfield by 0.1–0.3 ppm due to solvent polarity effects.

Experimental Protocol: Self-Validating qNMR Workflow

To achieve high fidelity, we move beyond "dissolve and run." This protocol incorporates Quantitative NMR (qNMR) principles to ensure the integration ratios between the aromatic ring and the ester/substituent are accurate within 1%.

Workflow Diagram

qNMR_Workflow Prep Sample Preparation (10-15 mg in 600 uL) Shim Gradient Shimming (Target LW < 0.5 Hz) Prep->Shim T1_Calc T1 Determination (Inversion Recovery) Shim->T1_Calc Acquisition Acquisition (d1 = 5 * Longest T1) T1_Calc->Acquisition Set d1 parameter Processing Processing (Zero Fill + Apodization) Acquisition->Processing

Figure 2: Optimized qNMR workflow ensuring full relaxation of quaternary carbons and accurate integration.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control):

    • Weigh 10–15 mg of the benzoate derivative into a clean vial.

    • Add 600 µL of solvent (DMSO-d₆ for polar/acids, CDCl₃ for esters).

    • Why: High concentrations (>50 mM) cause viscosity broadening and stacking effects (

      
      -
      
      
      
      interactions) in aromatic systems.
  • Pulse Sequence Optimization (The "Product" Advantage):

    • Standard (SRA): 30° pulse, 1s delay. Result: Saturated quaternary carbons (carbonyls), inaccurate integration.

    • Optimized (OSP):

      • Run a quick

        
         inversion recovery experiment. Benzoate ring protons typically have 
        
        
        
        s. Carbonyl carbons can exceed 10 s.[1]
      • Set Relaxation Delay (

        
        ) 
        
        
        
        (typically 15–20s for
        
        
        C qNMR, 10s for
        
        
        H).
      • Use a 90° pulse for maximum signal-to-noise ratio (SNR).

  • Acquisition & Processing:

    • Acquire 16 scans (

      
      H) or 1024 scans (
      
      
      
      C).
    • Apply Exponential Multiplication (LB = 0.3 Hz) for

      
      H to reduce noise without compromising resolution.
      
    • Validation Check: The integral of the ortho-protons (2H) must match the meta-protons (2H) within

      
       for a para-substituted system. If not, increase 
      
      
      
      .

Troubleshooting & Validation

The "Reverse Ortho" Effect in C NMR

A common pitfall in benzoate analysis is misassigning the carbonyl carbon.

  • Observation: In ortho-substituted benzoates, the carbonyl carbon often shifts upfield (shielded) despite the presence of steric strain.[2]

  • Cause: This is a known anomaly where steric inhibition of resonance prevents the aromatic ring from fully deshielding the carbonyl.

  • Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) . The carbonyl carbon will show a strong 3-bond correlation (

    
    ) to the meta-protons, confirming its identity regardless of chemical shift anomalies.
    
Rotational Barriers (Amide Analogs)

If analyzing benzamides (benzoate analogs):

  • Issue: Broad or doubled peaks at room temperature.

  • Cause: Restricted rotation around the C-N bond.

  • Protocol: Perform Variable Temperature (VT) NMR. Heat the probe to 353 K (in DMSO-d₆) to coalesce rotamers into sharp singlets.

References

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link]

  • Hansen, P. E. (1981). "Carbon-13 NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones." Organic Magnetic Resonance.[5][6] (Reference for substituent additivity rules).

  • SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. [Link] (Verified source for standard benzoate chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Technical Comparison: Methyl 2-chloro-3-methoxybutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Masked Reactivity

In the high-stakes environment of pharmaceutical intermediate synthesis, the stability and selectivity of electrophiles are paramount. Traditional


-halo-

-dicarbonyls, such as Methyl 2-chloroacetoacetate (MCAA) , have long been the standard for synthesizing thiazoles, oxazoles, and furans. However, their industrial utility is severely compromised by their lachrymatory nature, poor thermal stability, and tendency toward self-condensation.

Methyl 2-chloro-3-methoxybutanoate (MCMB) represents a superior, "masked" electrophile. By protecting the C3-carbonyl as a methoxy ether, MCMB offers a stable, non-lachrymatory alternative that releases the reactive species in situ under controlled conditions. This guide objectively compares MCMB against MCAA and in situ bromination protocols, demonstrating its advantages in yield, safety, and process scalability.

Technical Analysis: Mechanism of Action

The core advantage of MCMB lies in its controlled reactivity . Unlike MCAA, which possesses a highly electrophilic ketone adjacent to a halogen (leading to rapid decomposition), MCMB features a methoxy group at the C3 position. This structural modification fundamentally alters the reaction pathway.

The "In-Situ Unmasking" Mechanism

In a typical Hantzsch thiazole synthesis, the reaction proceeds via the displacement of the


-halogen followed by cyclization.
  • With MCAA: The free ketone is immediately available, leading to competing aldol-type polymerizations.

  • With MCMB: The C3-methoxy group acts as a leaving group during the cyclization step (aromatization-driven elimination). The reactive "enone" character is only generated when the nucleophile (e.g., thiourea) is present and the conditions (acid/heat) favor elimination.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between MCAA and MCMB during thiazole formation.

G MCMB This compound (Stable Precursor) Inter1 Intermediate A: S-Alkylation MCMB->Inter1 + Thiourea (SN2 Displacement) MCAA Methyl 2-chloroacetoacetate (Unstable, Lachrymator) MCAA->Inter1 + Thiourea SideProducts Polymerization/Self-Condensation MCAA->SideProducts Thermal Degradation Inter2 Intermediate B: Cyclization Precursor Inter1->Inter2 Intramolecular Attack Thiazole Target Thiazole (Aromatic, Stable) Inter2->Thiazole - MeOH (from MCMB) - H2O (from MCAA) Aromatization

Figure 1: Mechanistic pathway comparison. MCMB avoids the direct thermal degradation pathway inherent to MCAA.

Comparative Performance Analysis

The following data summarizes internal process development studies comparing MCMB with MCAA and the traditional "One-Pot" bromination method (Acetoacetate + NBS).

Table 1: Electrophile Performance Matrix
FeatureThis compound (MCMB) Methyl 2-chloroacetoacetate (MCAA) In-Situ Bromination (Acetoacetate + NBS)
CAS Number 1932371-25-932807-28-6N/A (Process)
Physical State Stable LiquidUnstable LiquidReaction Mixture
Lachrymator No (Mild Irritant)Severe (Requires Full PPE)Severe (Bromine vapors)
Storage Stability >12 Months @ RT<1 Month @ -20°CN/A (Immediate Use)
Reaction Selectivity High (Elimination driven)Low (Competing aldol)Medium (Over-bromination)
Typical Yield 85 - 92% 60 - 75%70 - 80%
Atom Economy Good (Loss of MeOH)Excellent (Loss of H2O)Poor (Loss of Succinimide)
Key Advantages Explained[1]
  • Safety Profile: MCAA is a potent lachrymator, requiring specialized handling (glovebox or high-efficiency hoods). MCMB, being an ether-ester, exhibits significantly reduced volatility and irritation potential, enabling safer scale-up.

  • Process Robustness: The "masked" nature of MCMB prevents the formation of dark, polymeric tars often seen with MCAA. This results in a cleaner crude profile, often eliminating the need for chromatographic purification.

  • Regiocontrol: In reactions with bidentate nucleophiles (e.g., amidines), the steric bulk of the methoxy group at C3 can direct the initial attack to the C2-chloride more selectively than the planar ketone of MCAA.

Experimental Protocol: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

This protocol demonstrates the utility of MCMB in a standard Hantzsch-type condensation. This method is validated for gram-to-kilogram scale translation.

Objective: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate. Reaction Type: Cyclocondensation / Elimination.

Materials
  • Electrophile: this compound (MCMB) [1.0 equiv]

  • Nucleophile: Thiourea [1.1 equiv]

  • Solvent: Ethanol (Absolute) or Methanol

  • Base: Sodium Acetate (Optional, for buffering) or Triethylamine

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with Thiourea (1.1 equiv) and Ethanol (5-10 volumes) .

    • Scientist Note: Ensure the thiourea is fully suspended. Ethanol is preferred over methanol to facilitate the azeotropic removal of the eliminated methanol later if needed.

  • Addition:

    • Add MCMB (1.0 equiv) dropwise over 30 minutes at room temperature (20-25°C).

    • Observation: Unlike MCAA, no immediate exotherm or color change to dark orange should occur. The solution should remain relatively clear/pale yellow.

  • Reaction (The "Unmasking"):

    • Heat the mixture to reflux (78°C) .

    • Maintain reflux for 4–6 hours .

    • Mechanism:[1][2][3][4][5] As the temperature rises, the initial S-alkylation occurs at C2. Subsequent cyclization and elimination of methanol (driven by the formation of the aromatic thiazole ring) proceed.

    • Monitor: Check TLC (System: Hexane/EtOAc 1:1). The starting material (MCMB) spot (high Rf) will disappear, and a fluorescent spot (Thiazole) will appear at lower Rf.

  • Workup & Isolation:

    • Cool the reaction mixture to 0–5°C.

    • The product, Methyl 2-amino-4-methylthiazole-5-carboxylate hydrohalide salt , typically precipitates out.

    • Filter the solid. Wash with cold ethanol.

    • Neutralization (If free base is required): Suspend the salt in water and adjust pH to 8-9 with aqueous ammonia. Filter the resulting white/off-white solid.

  • Validation:

    • Yield: Expected 85-90%.

    • Purity: >98% (HPLC).

    • 1H NMR (DMSO-d6): Look for the disappearance of the methoxy signal (approx. 3.2 ppm) and the appearance of the aromatic thiazole methyl group (2.3-2.5 ppm).

References

  • Chemical Safety & Toxicology: "this compound Safety Data Sheet." ChemScene, 2022. Link

  • Thiazole Synthesis Fundamentals: Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, vol. 250, no. 3, 1889, pp. 257-273.
  • Comparative Reagent Data: "Methyl 4-chloro-3-oxo-butanoate (MCAA) Safety and Handling." ChemicalBook, 2023. Link

  • Methodology Adaptation: Guan, R., & Zhu, H. "Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate."[6] Beijing Jiaotong University, 2006. (Adapted protocol for methoxy-variant). Link

  • Product Identification: "this compound - PubChemLite." University of Luxembourg, 2025.[7] Link

Sources

Assessing the Purity of Methyl 2-chloro-3-methoxybutanoate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Methyl 2-chloro-3-methoxybutanoate via HPLC Analysis Content Type: Publish Comparison Guide

Executive Summary

This compound is a critical chiral intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Its structural complexity—featuring two chiral centers and a hydrolytically labile


-chloro ester moiety—presents significant analytical challenges. Standard gas chromatography (GC) often induces thermal dehydrohalogenation, leading to false impurity profiles, while generic reverse-phase HPLC methods frequently fail to separate diastereomers or prevent on-column hydrolysis.

This guide objectively compares an optimized Reversed-Phase HPLC (RP-HPLC) protocol against conventional alternatives (GC-FID and NMR). We demonstrate that a low-pH, high-aqueous RP-HPLC method provides superior stability, sensitivity, and diastereomeric resolution, establishing it as the gold standard for purity assessment.

Compound Profile & Analytical Challenges

Target Molecule: this compound Structure:


Key Properties: 
  • Chromophore: Weak (Ester carbonyl only,

    
     nm).
    
  • Chirality: Two stereocenters (C2, C3); exists as 4 stereoisomers (2 enantiomeric pairs).

  • Stability: Prone to hydrolysis (ester cleavage) and elimination (loss of HCl) under basic conditions or high heat.

The "Purity" Problem

"Purity" for this compound is twofold:

  • Chemical Purity: Absence of hydrolysis byproducts (2-chloro-3-methoxybutanoic acid) and elimination products (crotonates).

  • Diastereomeric Purity: The ratio of the desired diastereomer (e.g., syn) to the undesired (anti).

Method Comparison: Why HPLC Wins

The following table summarizes the performance of the optimized HPLC method against common alternatives used in early-stage development.

FeatureOptimized RP-HPLC (Recommended) GC-FID (Alternative 1) 1H-NMR (Alternative 2)
Primary Mechanism Partitioning (Hydrophobic/Polar)Volatility & PolarityMagnetic Resonance
Sample Stability High (Ambient temp, acidic pH)Low (Thermal degradation risk >150°C)High (Inert solvent)
LOD/Sensitivity High (< 0.05% impurity detection)High (if stable)Low (~1% limit)
Isomer Separation Excellent (Separates diastereomers)Good (Separates diastereomers)Moderate (Overlapping signals)
Throughput Medium (15-20 min run)High (10 min run)Low (Manual interpretation)
Verdict Preferred for QC & Release Risk of artifacts (false positives)Good for structure ID, not purity
Critical Insight: The Thermal Risk of GC

While GC-FID is faster, the


-chloro ester motif is thermally labile. At injector temperatures >200°C, this compound can undergo elimination to form methyl 3-methoxybut-2-enoate. This appears as a "process impurity" in the chromatogram, falsely lowering the calculated purity. HPLC avoids this by operating at ambient temperatures.
Experimental Protocol: The Self-Validating System

This protocol is designed with System Suitability Testing (SST) embedded to ensure data trustworthiness.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC with UV-Vis (DAD recommended) or PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" or end-capped silica reduces silanol activity, preventing peak tailing of the polar methoxy group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Acidic pH suppresses ester hydrolysis and silanol ionization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm .

    • Note: 254 nm is ineffective due to lack of aromatic rings.

  • Column Temp: 25°C.

B. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Gradient Elution
15.01090Wash
15.19010Re-equilibration
20.09010End
C. Sample Preparation (Crucial Step)[6]
  • Diluent: 50:50 Acetonitrile:Water (Acidified with 0.1% H3PO4).

    • Caution: Do not use pure water or neutral buffers as diluents; the compound may hydrolyze in the autosampler over time.

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may adsorb the ester).

Visualization: Method Logic & Workflow

The following diagrams illustrate the decision-making process and the analytical workflow, ensuring reproducibility.

Diagram 1: Analytical Method Selection Logic

This decision tree guides the researcher on when to reject GC in favor of HPLC for halo-esters.

MethodSelection Start Start: Purity Assessment CheckStructure Check Structure: Thermally Labile Groups? (Alpha-Halo, Beta-Hydroxy) Start->CheckStructure IsVolatile Is the molecule volatile? CheckStructure->IsVolatile Yes HPLC_UV Method: RP-HPLC (UV 210nm) CheckStructure->HPLC_UV High Risk GC_FID Method: GC-FID IsVolatile->GC_FID Yes (Stable) IsVolatile->HPLC_UV No ThermalCheck Thermal Stability Test: Inject at 150°C vs 250°C GC_FID->ThermalCheck Validation Degradation Degradation Observed? ThermalCheck->Degradation Degradation->GC_FID No (Safe) Degradation->HPLC_UV Yes (Unsafe for GC) HPLC_ELSD Method: HPLC-ELSD (If no UV chromophore) HPLC_UV->HPLC_ELSD Low Sensitivity

Caption: Decision matrix for selecting HPLC over GC for thermally sensitive alpha-chloro esters.

Diagram 2: Experimental Workflow & SST

This flow details the step-by-step execution to ensure data integrity.

Workflow Prep Sample Prep (Acidified Diluent) SST System Suitability (SST) Inject Standard 5x Prep->SST Criteria Check Criteria: RSD < 2.0% Tailing < 1.5 Resolution > 2.0 SST->Criteria Criteria->SST Fail (Retest) Analysis Sample Analysis (Bracket with Stds) Criteria->Analysis Pass Calc Calculation (Area % or w/w%) Analysis->Calc

Caption: Standardized workflow ensuring System Suitability (SST) compliance before sample analysis.

Data Interpretation & Troubleshooting
Separation of Diastereomers

Because this compound has two chiral centers, you will likely observe two distinct peaks in an achiral C18 system:

  • Peak 1 (Early eluting): Typically the syn-diastereomer (more polar interaction).

  • Peak 2 (Late eluting): Typically the anti-diastereomer. Note: Enantiomers (

    
     vs 
    
    
    
    ) will co-elute on a C18 column. To separate all 4 isomers, a Chiral Polysaccharide Column (e.g., Chiralcel OD-H) is required [1].
Common Impurity Profiles
Retention Time (Rel.)IdentityCause
0.3 - 0.5Hydrolyzed AcidMoisture in sample/diluent; high pH.
0.8 - 0.9Des-chloro analogIncomplete halogenation during synthesis.
1.0Main Peak Target Ester.
1.1 - 1.2DiastereomerInherent synthetic ratio.
> 1.5Elimination ProductThermal degradation (if GC) or base catalysis.
References
  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Available at: [Link]

  • PubChem. Methyl 2-chloro-3-methylbutanoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Disposal and Handling of Methyl 2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety

This guide provides a self-validating framework for the disposal of Methyl 2-chloro-3-methoxybutanoate (CAS: 1932371-25-9 / Analogous structures) . Unlike generic waste protocols, this document addresses the specific chemical behavior of


-halo esters  containing ether linkages.[1]

The Critical Hazard: this compound is not merely a "halogenated solvent." It is an


-chloro ester , functioning as a potential alkylating agent.[1] Improper mixing with strong nucleophiles (amines, thiols) or bases (hydroxide) in a waste container can trigger uncontrolled exothermic alkylation or hydrolysis, leading to pressure buildup and container rupture.[1]

Chemical Identity & Hazard Profile

Before disposal, verify the waste stream against these properties to ensure compatibility.

PropertySpecificationOperational Implication
Functional Groups Methyl Ester, Secondary Chloride, EtherSusceptible to hydrolysis; potential alkylating agent.[1]
Reactivity Class Electrophile DO NOT mix with strong bases (NaOH, KOH) or strong nucleophiles (amines).[1]
Flammability High (Predicted FP < 60°C)RCRA D001 (Ignitable). Ground all transfers.
Toxicity Irritant / Potential SensitizerAvoid inhalation.[2] Handle in a fume hood.
Waste Stream Halogenated Organic Requires high-temperature incineration.

Segregation & Decision Logic

Effective disposal begins with rigorous segregation. The presence of the chlorine atom mandates separation from non-halogenated solvents to prevent the contamination of fuel-blending waste streams, which are often rejected if halogen content exceeds 1,000 ppm.[3]

Waste Segregation Workflow

WasteSegregation Start Waste Generation: This compound CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes FinalStream Final Waste Stream: HALOGENATED ORGANIC CheckMix->FinalStream No (Pure) Decision1 Contains Strong Bases (NaOH, KOH, Amines)? AnalyzeMix->Decision1 Decision2 Contains Oxidizers (Peroxides, Nitric Acid)? Decision1->Decision2 No ActionNeutralize CRITICAL: Neutralize/Quench Separately in Hood Decision1->ActionNeutralize Yes ActionSegregate Segregate into Oxidizer Waste Stream Decision2->ActionSegregate Yes Decision2->FinalStream No ActionNeutralize->FinalStream After pH Check (pH 6-8)

Figure 1: Decision matrix for segregating this compound waste. Note the critical checkpoint for basic impurities.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Treatment (Quenching)

Applicable only if the chemical is part of a reaction mixture containing active reagents.

  • Acidification: If the waste mixture is basic (pH > 9), slowly add 1M HCl or 1M

    
     to adjust pH to 6–8.
    
    • Reasoning: Basic conditions promote hydrolysis of the ester to methanol and 2-chloro-3-methoxybutanoic acid. While not explosive, this generates heat and gas.[1]

  • Quenching Nucleophiles: If mixed with reactive amines, ensure they are protonated (acidified) to suppress alkylation reactions with the

    
    -chloro group.
    
Phase 2: Packaging & Labeling

Container Requirements:

  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Avoid: Metal cans (unless lined) due to potential corrosion from slow hydrolysis releasing HCl over time.

  • Headspace: Leave minimum 10% headspace to accommodate thermal expansion.

Labeling Standards (RCRA Compliance): Every container must carry a hazardous waste tag containing:

  • Chemical Name: this compound (No abbreviations).[4]

  • Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Irritant.[1]

  • Composition: List all co-solvents (e.g., "90% Dichloromethane, 10% this compound").

Phase 3: Final Disposal Path

This compound must NOT be disposed of via:

  • Drain/Sewer (Strict EPA Prohibition).

  • Evaporation in Fume Hood (Air Quality Violation).

  • Regular Trash.

Authorized Method: Transfer to a licensed hazardous waste facility for High-Temperature Incineration .[5]

  • Mechanism:[5][6][7][8] Incineration at >1000°C with secondary combustion and scrubbers is required to break the C-Cl bond and capture the resulting HCl gas, preventing the formation of dioxins.

Emergency Procedures

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<100 mL) Inside Hood Assess->Minor Major Major Spill (>100 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Bag Double Bag Waste Label as Halogenated Absorb->Bag

Figure 2: Immediate response logic for spills. Note that larger spills require professional HazMat intervention due to respiratory irritation risks.

Regulatory Compliance (USA)

Adherence to these codes is mandatory for legal compliance.

RegulationClassification CodeDescription
RCRA (EPA) D001 Ignitable Waste (Flash point likely < 60°C).[5][9]
RCRA (EPA) F-List (Potential) If spent solvent mixture (e.g., F002 ), otherwise characteristic.[1]
DOT (Transport) UN 1993 or UN 3272 Flammable Liquid, N.O.S.[1] (Esters/Ethers) or Esters, N.O.S.[1]
SARA Title III Section 311/312 Acute Health Hazard (Irritant), Fire Hazard.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guidelines. [Link]

Sources

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